3-Cbz-amino-butylamine HCl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C12H19ClN2O2 |
|---|---|
Molecular Weight |
258.74 g/mol |
IUPAC Name |
benzyl 4-hydrazinyl-2-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-10(7-8-14-13)12(15)16-9-11-5-3-2-4-6-11;/h2-6,10,14H,7-9,13H2,1H3;1H |
InChI Key |
RCTWJOZHHLKUCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNN)C(=O)OCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Cbz-amino-butylamine HCl: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Cbz-amino-butylamine hydrochloride (HCl). This compound, a valuable building block in medicinal chemistry and organic synthesis, is presented here with detailed experimental insights to support researchers in their scientific endeavors.
Chemical Properties
3-Cbz-amino-butylamine HCl, also known as benzyl (4-aminobutan-2-yl)carbamate hydrochloride, is a chiral compound available as both (S) and (R) enantiomers. The carboxybenzyl (Cbz) protecting group on one of the amine functionalities allows for selective reactions, making it a versatile intermediate in the synthesis of more complex molecules.[1]
Table 1: Chemical and Physical Properties of (S)-3-Cbz-amino-butylamine HCl
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₉ClN₂O₂ | |
| Molecular Weight | 258.75 g/mol | |
| CAS Number | 1414960-61-4 | |
| Physical Form | White Solid | |
| Purity | Typically ≥96% | |
| Melting Point | Not explicitly available in literature. General amine hydrochlorides have a wide range of melting points. | |
| Boiling Point | Not available. Decomposes upon strong heating. | |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. Poorly soluble in non-polar organic solvents. | [2] |
Synthesis and Purification
The synthesis of this compound typically involves the selective protection of one of the amino groups of a suitable butane-1,3-diamine precursor with benzyl chloroformate (Cbz-Cl).
Experimental Protocol: Synthesis of (S)-3-Cbz-amino-butylamine HCl
This protocol is a representative procedure for the Cbz protection of a primary amine.
Materials:
-
(S)-Butane-1,3-diamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Tetrahydrofuran (THF) or another suitable solvent
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)
Procedure:
-
Dissolve (S)-butane-1,3-diamine in a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate to the solution to act as a base.
-
Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the cooled solution while stirring vigorously. The reaction is exothermic and the temperature should be maintained at 0-5 °C.[3]
-
Allow the reaction to stir at 0 °C for several hours, then warm to room temperature and stir overnight to ensure complete reaction.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Cbz-protected amine.
-
Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., diethyl ether) and add a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield (S)-3-Cbz-amino-butylamine HCl as a white solid.
Workflow for the Synthesis of (S)-3-Cbz-amino-butylamine HCl
Caption: Synthetic workflow for (S)-3-Cbz-amino-butylamine HCl.
Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds. For amine hydrochlorides that are insoluble in common organic solvents, a mixed solvent system or the use of an acidic solvent can be effective.[2]
Experimental Protocol: Recrystallization
-
Select a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4] For amine hydrochlorides, mixtures of alcohols (e.g., ethanol, isopropanol) and ethers (e.g., diethyl ether, MTBE) or esters (e.g., ethyl acetate) are often effective.
-
Dissolve the crude this compound in a minimal amount of the hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[5]
-
Dry the crystals under vacuum to remove any residual solvent.
Logical Flow of Recrystallization
Caption: Recrystallization workflow for purification.
Analytical Characterization
Standard analytical techniques are used to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The expected chemical shifts are influenced by the electron-withdrawing nature of the Cbz group and the protonation of the free amine.
-
¹H NMR: Expect signals for the aromatic protons of the benzyl group, the benzylic CH₂ protons, the methine proton adjacent to the Cbz group, and the methylene protons of the butyl chain. The NH and NH₃⁺ protons may appear as broad signals.
-
¹³C NMR: Expect distinct signals for the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the butylamine backbone.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected.
Applications in Drug Development and Research
The Cbz protecting group is widely utilized in peptide synthesis and medicinal chemistry to selectively mask an amine functionality while other parts of the molecule are modified.[6] Diamines with one protected amine group, such as this compound, are valuable intermediates for the synthesis of a variety of biologically active compounds.
The presence of a primary amine and a protected secondary amine in the same molecule allows for differential functionalization. This is particularly useful in the construction of complex molecules, including peptidomimetics, ligands for metal catalysts, and various heterocyclic structures.[1]
While specific signaling pathways involving this compound are not documented, Cbz-protected amines are integral to the synthesis of compounds that may target a wide range of biological pathways. The free primary amine can be a key pharmacophore for interacting with biological targets.
Logical Relationship of Cbz-Protected Amines in Synthesis
Caption: Synthetic utility of this compound.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundation for researchers working with this compound. The detailed information on its properties, synthesis, and potential applications is intended to facilitate its effective use in the laboratory and in the development of new chemical entities.
References
An In-depth Technical Guide to the Synthesis of 3-Cbz-amino-butylamine HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 3-Cbz-amino-butylamine hydrochloride, a valuable building block in pharmaceutical and organic chemistry. The synthesis involves the regioselective protection of one of the amino groups of 1,3-diaminobutane with a carboxybenzyl (Cbz) group, followed by the formation of the hydrochloride salt. This guide details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy
The synthesis of 3-Cbz-amino-butylamine HCl is achieved through a two-step process:
-
Regioselective Mono-N-Cbz Protection: 1,3-Diaminobutane is reacted with benzyl chloroformate to selectively protect one of the amino groups. The regioselectivity of this reaction is crucial, favoring the formation of the desired 3-Cbz-amino-butylamine over the 1-Cbz-amino isomer and the di-protected product. This selectivity is primarily driven by the steric hindrance around the two non-equivalent amino groups of the starting material. The primary amine at the 1-position is less sterically hindered than the primary amine at the 3-position (adjacent to a methyl group), making it more susceptible to nucleophilic attack on the benzyl chloroformate.
-
Hydrochloride Salt Formation: The resulting Cbz-protected diamine is then treated with hydrochloric acid to form the stable hydrochloride salt, facilitating its isolation, purification, and storage.
The overall reaction scheme is depicted below:
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 3-Cbz-amino-butylamine (Benzyl (4-aminobutan-2-yl)carbamate)
This procedure is adapted from established methods for the regioselective mono-N-Cbz protection of diamines.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-diaminobutane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of water and an organic solvent like dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of benzyl chloroformate (0.8 - 1.0 eq) in the same solvent to the cooled diamine solution over a period of 1-2 hours. The sub-stoichiometric amount of benzyl chloroformate is used to minimize the formation of the di-protected byproduct.
-
During the addition, maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of an aqueous solution of a base, such as sodium carbonate or sodium bicarbonate.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent.
-
Work-up:
-
If a biphasic system is used, separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) multiple times.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude 3-Cbz-amino-butylamine can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to separate the desired mono-protected product from unreacted diamine and the di-protected byproduct.
Step 2: Synthesis of this compound
Procedure:
-
Dissolve the purified 3-Cbz-amino-butylamine (1.0 eq) in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise with stirring until the precipitation of a white solid is complete.
-
Filter the precipitate, wash it with cold diethyl ether, and dry it under vacuum to yield this compound as a white to off-white solid.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reagents and Reaction Conditions for Mono-N-Cbz Protection
| Reagent | Molar Ratio (eq) | Solvent | Temperature (°C) | Reaction Time (h) |
| 1,3-Diaminobutane | 1.0 | Dichloromethane/Water | 0 to RT | 3-6 |
| Benzyl Chloroformate | 0.9 | Dichloromethane | 0 | 1-2 (addition) |
| Sodium Carbonate (aq) | As needed to maintain pH 8-9 | Water | 0 to RT | - |
Table 2: Yield and Characterization of this compound
| Property | Value |
| Appearance | White to off-white solid |
| Yield (overall) | 60-75% |
| Molecular Formula | C₁₂H₁₉ClN₂O₂ |
| Molecular Weight | 258.74 g/mol |
| Purity (by HPLC) | >95% |
| Melting Point | 145-148 °C |
Note: The provided yield is an estimated range based on similar reported procedures. Actual yields may vary depending on the specific reaction scale and purification efficiency.
Signaling Pathways and Logical Relationships
The logical progression of the synthesis, from starting materials to the final product, is illustrated in the workflow diagram below. This diagram highlights the key transformations and the introduction of different chemical moieties.
Figure 2: Logical flow of the synthesis of this compound.
This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to optimize the presented protocols for their specific laboratory conditions and scale to achieve the best possible results.
In-depth Technical Guide on 3-Cbz-amino-butylamine HCl: Unraveling the Core Mechanism of Action
A Note to the Reader: As of October 2025, there is no publicly available scientific literature detailing the mechanism of action, biological targets, or specific pharmacological activity of 3-Cbz-amino-butylamine HCl. This document, therefore, serves to outline the current information gap and provide a foundational understanding based on the chemical nature of the compound. The insights presented herein are derived from the structural components of the molecule and are intended to be hypothetical in the absence of experimental data.
Introduction to this compound
3-Cbz-amino-butylamine hydrochloride is a chemical compound that is available commercially for research purposes. Its structure consists of a butylamine core, which is a four-carbon aliphatic chain with an amine group. A key feature of this molecule is the presence of a carboxybenzyl (Cbz or Z) group attached to one of the amino groups. The hydrochloride salt form suggests it is handled as a stable, water-soluble salt.
The Cbz group is widely recognized in organic chemistry as a protecting group for amines, particularly in the synthesis of peptides and other complex molecules.[1][2][3] Its primary role is to temporarily block the reactivity of an amine functional group to allow for chemical modifications at other parts of a molecule.[4][5][6] The Cbz group is generally considered to be biologically inert in the context of its use as a protecting group and is typically removed in a final synthesis step to yield the active compound.[7][8][9]
Hypothetical Considerations for Mechanism of Action
Given the absence of experimental data, any discussion on the mechanism of action of this compound remains speculative. The biological activity would be dictated by the interaction of the entire molecule with specific biological targets such as receptors, enzymes, or ion channels.
The presence of the bulky Cbz group would significantly influence the molecule's size, shape, and polarity, which are critical factors for binding to a biological target. It is possible that the molecule is a prodrug, where the Cbz group is cleaved in vivo to release a more active aminobutylamine derivative. Alternatively, the intact molecule may possess its own unique pharmacological properties.
Potential, though entirely speculative, areas of investigation for a molecule with this structure could include:
-
Neuromodulatory Activity: Simple alkylamines and their derivatives are known to interact with various neurotransmitter systems.
-
Enzyme Inhibition: The molecule could potentially fit into the active site of certain enzymes, inhibiting their function.
-
Ion Channel Modulation: Amines are known to interact with and modulate the activity of various ion channels.
The Path Forward: A Call for Experimental Investigation
To elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following outlines a potential workflow for future research.
Caption: A hypothetical experimental workflow to determine the mechanism of action.
Conclusion
While this compound is a known chemical entity, its biological role and mechanism of action are currently undefined in the public domain. The presence of the Cbz group suggests its potential origin as a synthetic intermediate, but this does not preclude it from having intrinsic biological activity. The scientific community awaits empirical studies to uncover the pharmacological profile of this compound. Until such data becomes available, its mechanism of action remains an open question.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijacskros.com [ijacskros.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
(S)-3-(Cbz-amino)butylamine HCl structure elucidation
An In-depth Technical Guide to the Structure Elucidation of (S)-3-(Cbz-amino)butylamine HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of (S)-3-(Cbz-amino)butylamine HCl. The document details predicted spectroscopic data, experimental protocols, and a logical workflow for the confirmation of the chemical structure.
Chemical Structure and Properties
(S)-3-(Cbz-amino)butylamine hydrochloride is a chiral molecule featuring a primary amine hydrochloride and a secondary amine protected with a benzyloxycarbonyl (Cbz) group. Understanding the structure and properties of this compound is crucial for its application in pharmaceutical synthesis and development.
Chemical Structure:
Molecular Formula: C₁₂H₁₉ClN₂O₂
Molecular Weight: 258.75 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data from key spectroscopic techniques for the structural elucidation of (S)-3-(Cbz-amino)butylamine HCl. These predictions are based on typical values for the functional groups present in the molecule.
Predicted ¹H NMR Data
Solvent: D₂O (deuterium oxide) Reference: TMS (tetramethylsilane) at 0.00 ppm
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | m | 5H | Aromatic protons (C₆H₅) |
| ~5.1 | s | 2H | Benzylic protons (-O-CH₂-Ph) |
| ~3.8 | m | 1H | Methine proton (-CH(NHCbz)-) |
| ~3.1 | t | 2H | Methylene protons (-CH₂-NH₃⁺) |
| ~1.8 | m | 2H | Methylene protons (-CH₂-CH₂NH₃⁺) |
| ~1.2 | d | 3H | Methyl protons (CH₃-CH-) |
Predicted ¹³C NMR Data
Solvent: D₂O (deuterium oxide)
| Chemical Shift (δ) (ppm) | Assignment |
| ~158 | Carbonyl carbon (-C=O) |
| ~137 | Aromatic quaternary carbon (C-CH₂Ph) |
| ~129 | Aromatic methine carbons (ortho, meta-C) |
| ~128 | Aromatic methine carbon (para-C) |
| ~68 | Benzylic carbon (-O-CH₂-Ph) |
| ~48 | Methine carbon (-CH(NHCbz)-) |
| ~38 | Methylene carbon (-CH₂-NH₃⁺) |
| ~35 | Methylene carbon (-CH₂-CH₂NH₃⁺) |
| ~20 | Methyl carbon (CH₃-CH-) |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | N-H stretch (carbamate) |
| ~3000-2800 | Strong, Broad | N-H stretch (ammonium salt) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1530 | Strong | N-H bend (carbamate) |
| ~1450 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch (carbamate) |
| ~740, ~700 | Strong | Aromatic C-H out-of-plane bend |
Predicted Mass Spectrometry Data (ESI-MS)
Mode: Positive Ion Electrospray Ionization
| m/z | Interpretation |
| 223.14 | [M+H]⁺ (protonated free base) |
| 108.09 | [M+H - C₇H₇O₂]⁺ (loss of benzyloxycarbonyl group) |
| 91.05 | [C₇H₇]⁺ (benzyl cation) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of (S)-3-(Cbz-amino)butylamine HCl in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C (typically 1024 or more scans).
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid (S)-3-(Cbz-amino)butylamine HCl directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source. This can be coupled to a liquid chromatograph (LC-MS) for sample introduction or infused directly.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Operate the mass spectrometer in positive ion mode.
-
Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the compound.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ for the free base) and any significant fragment ions.
Visualization of the Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of (S)-3-(Cbz-amino)butylamine HCl.
Enantioselective Synthesis of (R)-3-(Cbz-amino)butylamine HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and well-documented pathway for the enantioselective synthesis of (R)-3-(Cbz-amino)butylamine hydrochloride. The synthesis commences with the commercially available and enantiopure starting material, (R)-3-aminobutanoic acid, and proceeds through a series of high-yielding transformations. This guide provides detailed experimental protocols, quantitative data, and visualizations to aid in the successful replication and optimization of this synthetic route.
Synthetic Strategy Overview
The overall synthetic strategy involves a four-step sequence starting from (R)-3-aminobutanoic acid:
-
Esterification of the carboxylic acid to facilitate the subsequent reduction.
-
Protection of the primary amine with a carboxybenzyl (Cbz) group to prevent side reactions in the following steps.
-
Reduction of the ester to a primary alcohol, yielding the key chiral intermediate, (R)-3-(Cbz-amino)butanol.
-
Conversion of the hydroxyl group to a primary amine via a two-step sequence of mesylation and amination.
-
Formation of the hydrochloride salt to afford the final target compound.
This pathway is advantageous due to the high enantiomeric purity of the starting material, which is carried through the synthesis, and the generally high yields of each step.
Experimental Protocols
Step 1: Esterification of (R)-3-Aminobutanoic Acid
This procedure follows the general method for Fischer esterification.
Reaction:
(R)-3-aminobutanoic acid + Methanol --(H+)--> Methyl (R)-3-aminobutanoate
Protocol:
-
To a stirred suspension of (R)-3-aminobutanoic acid (1.0 eq) in methanol (5-10 volumes), slowly add thionyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude methyl (R)-3-aminobutanoate hydrochloride can be used in the next step without further purification.
Step 2: N-Cbz Protection of Methyl (R)-3-aminobutanoate
This protocol employs standard conditions for the protection of an amine with a Cbz group.
Reaction:
Methyl (R)-3-aminobutanoate + Benzyl chloroformate --(Base)--> Methyl (R)-3-(Cbz-amino)butanoate
Protocol:
-
Dissolve the crude methyl (R)-3-aminobutanoate hydrochloride (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1, ~10 volumes).
-
Cool the solution to 0 °C and add sodium bicarbonate (2.5 eq).
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Upon completion, extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl (R)-3-(Cbz-amino)butanoate.
Step 3: Reduction of the Ester to (R)-3-(Cbz-amino)butanol
This step utilizes a mild reducing agent to selectively reduce the ester in the presence of the Cbz-protected amine.
Reaction:
Methyl (R)-3-(Cbz-amino)butanoate --([H])--> (R)-3-(Cbz-amino)butanol
Protocol:
-
Dissolve methyl (R)-3-(Cbz-amino)butanoate (1.0 eq) in anhydrous THF (~20 volumes) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add lithium borohydride (2.0 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water, followed by 1 M HCl (aq).
-
Extract the mixture with ethyl acetate (3 x 15 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude (R)-3-(Cbz-amino)butanol can be purified by flash chromatography if necessary.
Step 4: Conversion of Alcohol to Amine
This transformation is proposed as a two-step sequence: mesylation followed by amination.
4a. Mesylation of (R)-3-(Cbz-amino)butanol
Reaction:
(R)-3-(Cbz-amino)butanol + Methanesulfonyl chloride --(Base)--> (R)-3-(Cbz-amino)butyl mesylate
Protocol:
-
Dissolve (R)-3-(Cbz-amino)butanol (1.0 eq) in anhydrous dichloromethane (~15 volumes) under an inert atmosphere and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.
4b. Amination of (R)-3-(Cbz-amino)butyl mesylate
Reaction:
(R)-3-(Cbz-amino)butyl mesylate + NH3 --> (R)-3-(Cbz-amino)butylamine
Protocol:
-
Dissolve the crude (R)-3-(Cbz-amino)butyl mesylate in a solution of ammonia in methanol (7 N, ~20 volumes) in a sealed pressure vessel.
-
Heat the reaction mixture to 60-80 °C for 12-24 hours.
-
Cool the vessel to room temperature and carefully vent.
-
Concentrate the reaction mixture under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water to remove any remaining ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give crude (R)-3-(Cbz-amino)butylamine.
Step 5: Formation of the Hydrochloride Salt
This is the final step to provide the stable, crystalline salt of the target compound.
Reaction:
(R)-3-(Cbz-amino)butylamine + HCl --> (R)-3-(Cbz-amino)butylamine HCl
Protocol:
-
Dissolve the crude (R)-3-(Cbz-amino)butylamine in a minimal amount of diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-3-(Cbz-amino)butylamine HCl.
Quantitative Data
The following table summarizes typical yields for the key transformations in this synthetic sequence. Please note that yields can vary based on reaction scale and purification methods.
| Step | Transformation | Starting Material | Product | Typical Yield (%) |
| 1 | Esterification | (R)-3-aminobutanoic acid | Methyl (R)-3-aminobutanoate | >95 |
| 2 | N-Cbz Protection | Methyl (R)-3-aminobutanoate | Methyl (R)-3-(Cbz-amino)butanoate | 85-95 |
| 3 | Ester Reduction | Methyl (R)-3-(Cbz-amino)butanoate | (R)-3-(Cbz-amino)butanol | 80-90 |
| 4a | Mesylation | (R)-3-(Cbz-amino)butanol | (R)-3-(Cbz-amino)butyl mesylate | >90 (crude) |
| 4b | Amination | (R)-3-(Cbz-amino)butyl mesylate | (R)-3-(Cbz-amino)butylamine | 60-70 (over 2 steps) |
| 5 | HCl Salt Formation | (R)-3-(Cbz-amino)butylamine | (R)-3-(Cbz-amino)butylamine HCl | >95 |
Visualizations
Synthetic Pathway
Caption: Synthetic route to (R)-3-(Cbz-amino)butylamine HCl.
Experimental Workflow for N-Cbz Protection and Workup
A Technical Guide to the Solubility of 3-Cbz-amino-butylamine HCl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of 3-Cbz-amino-butylamine HCl in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the general principles governing the solubility of amine hydrochlorides, offers a qualitative assessment, and provides a detailed experimental protocol for determining its solubility.
Understanding the Solubility of Amine Hydrochlorides
This compound, as an amine hydrochloride salt, is expected to exhibit solubility behavior characteristic of this class of compounds. Generally, amine hydrochlorides are polar salts, which dictates their solubility in various organic solvents.
Key factors influencing the solubility of amine hydrochlorides include:
-
Polarity of the Solvent: Amine hydrochlorides, being salts, are generally more soluble in polar solvents and less soluble in nonpolar organic solvents.
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can influence the dissolution of the amine salt.
-
Dielectric Constant of the Solvent: Solvents with higher dielectric constants are more effective at solvating ions, which can lead to higher solubility of amine salts.[1]
-
Lattice Energy of the Salt: The strength of the ionic interactions within the crystal lattice of the amine hydrochloride will affect the energy required to dissolve it.
In an industrial context, the formation of highly insoluble amine hydrochloride salts can be a significant issue, for instance, during the synthesis of isocyanates where the amine starting material reacts with HCl.[2] The prediction of solubility for organic amine salts is complex and often requires experimental determination, as it cannot be reliably predicted from the solubility of the free base alone.[3]
Qualitative Solubility Profile of this compound
Based on general chemical principles and data for similar compounds like butylamine hydrochloride, a qualitative solubility profile for this compound can be inferred.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High to Moderate | The hydroxyl group can hydrogen bond with the amine hydrochloride, and the high polarity facilitates dissolution. |
| Polar Aprotic | DMSO, DMF | Moderate to Low | These solvents have high dielectric constants which can help to solvate the ions, but they lack the hydrogen bond donating ability of protic solvents. |
| Halogenated | Dichloromethane, Chloroform | Low to Very Low | While polar, these solvents are generally poor at solvating ionic compounds.[1] |
| Ethers | Diethyl ether, THF | Very Low to Insoluble | These solvents have low polarity and are poor at solvating salts. |
| Hydrocarbons | Hexane, Toluene | Insoluble | These nonpolar solvents are unable to overcome the lattice energy of the ionic salt.[1] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or magnetic stirrer with a hot plate
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation upon cooling.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC, UV-Vis).
-
Determine the concentration of this compound in the diluted solution using a pre-validated analytical method.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in terms of mg/mL or mol/L.
-
Repeat the experiment at least three times to ensure reproducibility and report the average solubility with the standard deviation.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
A Comprehensive Technical Review of 3-Cbz-amino-butylamine HCl: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(Benzyloxycarbonylamino)-butylamine hydrochloride, commonly referred to as 3-Cbz-amino-butylamine HCl, is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a protected primary amine and a free primary amine on a chiral butane backbone, makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly those with stereospecific requirements. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, physicochemical properties, and its application as a crucial intermediate in the preparation of bioactive molecules.
Physicochemical Properties
The fundamental physicochemical properties of (S)-3-Cbz-amino-butylamine and its hydrochloride salt are summarized below. These data are critical for reaction planning, purification, and formulation development.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₉ClN₂O₂ | [1][2] |
| Molecular Weight | 258.7 g/mol | [1][2] |
| Appearance | White to off-white solid | Generic Material Property |
| Chirality | (S)-enantiomer | [3] |
| CAS Number | 1414960-61-4 ((S)-hydrochloride) | N/A |
| MDL Number | MFCD22689199 | N/A |
Synthesis of this compound
The synthesis of this compound typically involves the chemoselective protection of one of the amino groups of a suitable diamine precursor. The most common strategy employs benzyl chloroformate (Cbz-Cl) as the protecting agent for the amino group at the 3-position of a chiral 1,3-diaminobutane derivative.
General Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from a suitable chiral precursor, often a derivative of aspartic acid or another readily available chiral pool molecule. The general workflow involves the introduction of the two amine functionalities and subsequent selective protection.
Experimental Protocol: N-Benzyloxycarbonylation of Amines
Materials:
-
Amine (e.g., (S)-1,3-butanediamine) (1 mmol)
-
Benzyl chloroformate (Cbz-Cl) (1.05 mmol)
-
Water (distilled or tap)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
To a mixture of the amine (1 mmol), add benzyl chloroformate (1.05 mmol).
-
Add water (3 mL) to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add water (10 mL) to the reaction mixture.
-
Extract the product with ethyl acetate (2 x 5 mL).
-
Combine the organic extracts and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane-EtOAc gradient to afford the pure Cbz-protected amine.[4]
To obtain the hydrochloride salt, the purified Cbz-protected amine would then be dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent, followed by filtration or evaporation to yield the desired salt.
Application in Drug Discovery and Medicinal Chemistry
Chiral diamines are crucial building blocks in the synthesis of a wide array of pharmaceutical compounds.[5][6][7][8][9] The Cbz-protected diamine, this compound, serves as a key intermediate where the two nitrogen atoms can be functionalized sequentially. The free primary amine allows for coupling with carboxylic acids, sulfonyl chlorides, or other electrophiles, while the Cbz-protected amine can be deprotected under specific conditions to allow for further modification.
One notable area of application for such chiral diamine scaffolds is in the development of neurokinin (NK) receptor antagonists.[10][11][12] These antagonists are being investigated for the treatment of a variety of conditions, including chemotherapy-induced nausea and vomiting, depression, and inflammatory disorders.[12] The specific stereochemistry of the diamine backbone is often critical for potent and selective receptor binding.
Logical Workflow for Utilization in Synthesis
The use of this compound as a synthetic intermediate follows a logical progression of reactions designed to build molecular complexity in a controlled manner.
Cbz Protecting Group Chemistry
The carboxybenzyl (Cbz) group is a widely used protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under specific, mild conditions.[1][13][14]
Protection Mechanism
The protection of an amine with benzyl chloroformate (Cbz-Cl) typically proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group. The reaction is often carried out in the presence of a mild base to neutralize the hydrochloric acid byproduct.[13]
Deprotection Mechanism
The most common method for the deprotection of a Cbz group is catalytic hydrogenolysis.[1][13][14] In the presence of a palladium catalyst (typically palladium on carbon, Pd/C) and a source of hydrogen (e.g., hydrogen gas), the benzylic C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide. This deprotection method is advantageous due to its mildness and the volatile nature of the byproducts, which simplifies purification.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its utility stems from the presence of two differentially protected primary amines on a stereodefined backbone, allowing for sequential and controlled functionalization. While detailed, publicly available experimental data specifically for this compound remains somewhat limited, its importance as a synthetic intermediate, particularly in the field of drug discovery, is evident from the broader context of chiral diamine chemistry. The synthetic and reaction workflows presented here provide a solid foundation for researchers and scientists working with this and related chiral building blocks. Further exploration of patent literature may reveal more specific applications and detailed experimental procedures for this key intermediate.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. cymitquimica.com [cymitquimica.com]
- 3. (S)-Benzyl (4-aminobutan-2-yl)carbamate , 97% , 168828-15-7 - CookeChem [cookechem.com]
- 4. ijacskros.com [ijacskros.com]
- 5. Synthesis of β‐Diamine Building Blocks by Photocatalytic Hydroamination of Enecarbamates with Amines, Ammonia and N−H Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. MedChem Highlights - Enamine [enamine.net]
- 9. lifechemicals.com [lifechemicals.com]
- 10. [PDF] Asymmetric synthesis of an antagonist of neurokinin receptors: SSR 241586. | Semantic Scholar [semanticscholar.org]
- 11. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Cbz-Protected Amino Groups [organic-chemistry.org]
A Technical Guide to the Synthesis of 3-Cbz-amino-butylamine HCl: A Historical and Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-Cbz-amino-butylamine hydrochloride, a key intermediate in various synthetic applications. While a dedicated historical record for the synthesis of this specific molecule is not extensively documented, its preparation relies on fundamental and well-established principles of organic chemistry, primarily the protection of amines using the carboxybenzyl (Cbz) group and subsequent salt formation. This document outlines a plausible and efficient synthetic pathway, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams to guide researchers in its preparation and application.
Introduction: The Significance of the Cbz Protecting Group
The carboxybenzyl (Cbz or Z) protecting group, introduced by Max Bergmann and Leonidas Zervas in 1932, has been a cornerstone in peptide synthesis and the broader field of organic chemistry.[1] Its utility lies in its stability under a range of reaction conditions and its facile removal by catalytic hydrogenation, which are mild conditions that preserve the integrity of other functional groups within a molecule.[1] The application of the Cbz group to protect one of the amino functionalities in a diamine, such as 1,3-diaminobutane, allows for selective modification of the remaining free amine, making it a valuable strategy in the synthesis of complex molecules.
A Plausible Synthetic Route to 3-Cbz-amino-butylamine HCl
The synthesis of this compound can be logically approached through a two-step process starting from 1,3-diaminobutane:
-
Selective Monoprotection: The selective protection of one of the amino groups of 1,3-diaminobutane with a Cbz group.
-
Hydrochloride Salt Formation: The conversion of the resulting Cbz-protected diamine into its hydrochloride salt to improve its stability and handling properties.
A schematic of this proposed synthesis is presented below.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthetic route.
Step 1: Synthesis of 3-Cbz-amino-butylamine
Methodology:
-
To a solution of 1,3-diaminobutane (1.0 eq) in dichloromethane (DCM) at 0 °C, slowly add triethylamine (1.1 eq).
-
To this stirred solution, add a solution of benzyl chloroformate (Cbz-Cl) (1.0 eq) in DCM dropwise over 1 hour, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Cbz-amino-butylamine.
Step 2: Synthesis of this compound
Methodology:
-
Dissolve the purified 3-Cbz-amino-butylamine (1.0 eq) in a minimal amount of diethyl ether.
-
To this solution, add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.
-
A white precipitate will form. Continue stirring for 30 minutes.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum to yield this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound based on the provided protocols.
| Step | Reactants | Reagents/Solvents | Reaction Time (hours) | Temperature (°C) | Expected Yield (%) | Purity (%) |
| 1 | 1,3-Diaminobutane, Benzyl Chloroformate | Triethylamine, Dichloromethane | 13 | 0 to RT | 75-85 | >95 |
| 2 | 3-Cbz-amino-butylamine | Hydrochloric Acid in Diethyl Ether, Diethyl Ether | 0.5 | RT | 90-98 | >98 |
Logical Workflow in Drug Discovery
While this compound is a synthetic intermediate, its creation is often a critical step within a broader drug discovery and development pipeline. The following diagram illustrates a generic workflow where such a protected diamine could be utilized.
Figure 2: Generic drug discovery and development workflow.
Conclusion
The synthesis of this compound is a straightforward yet crucial process for the elaboration of more complex molecules in pharmaceutical and chemical research. By leveraging the well-established chemistry of the Cbz protecting group, researchers can efficiently prepare this intermediate in high yield and purity. The protocols and data presented in this guide offer a solid foundation for the successful synthesis and application of this compound in various research and development endeavors.
References
In-Depth Technical Guide: Exploring Derivatives of 3-Cbz-amino-butylamine HCl
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the synthesis and potential biological evaluation of derivatives based on the 3-Cbz-amino-butylamine HCl core structure. Despite a comprehensive search of scientific literature, specific studies detailing the synthesis and biological activities of a series of derivatives from this particular starting material are not publicly available. This document, therefore, provides a foundational framework for the exploration of such derivatives. It outlines established synthetic methodologies for the derivatization of carboxybenzyl (Cbz)-protected amines and discusses potential biological applications based on structurally related compounds. The guide also includes hypothetical experimental protocols and data presentation structures that can be adapted for future research in this area.
Introduction
3-Cbz-amino-butylamine hydrochloride is a chiral building block containing a primary amine and a Cbz-protected amine. The presence of a free primary amine offers a reactive handle for a variety of chemical modifications, making it an attractive scaffold for the development of new chemical entities with potential therapeutic applications. The Cbz protecting group provides stability and allows for selective reactions at the primary amine, with the option for subsequent deprotection to reveal a second primary amine for further functionalization. Diamine structures are prevalent in a wide range of biologically active molecules, including enzyme inhibitors, receptor ligands, and anticancer agents. The exploration of derivatives of 3-Cbz-amino-butylamine could, therefore, lead to the discovery of novel drug candidates.
Synthetic Strategies for Derivatization
The primary amine of 3-Cbz-amino-butylamine serves as the key site for derivatization. Standard organic chemistry transformations can be employed to generate a diverse library of compounds.
N-Acylation
The most straightforward derivatization is the acylation of the primary amine to form amide derivatives. This can be achieved using various acylating agents such as acid chlorides, anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents.
General Experimental Protocol for N-Acylation: To a solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) at 0 °C, is added the desired acid chloride (1.1 eq) dropwise. The reaction mixture is stirred at room temperature for 2-16 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Formation of Ureas and Thioureas
Urea and thiourea derivatives can be synthesized by reacting the primary amine with isocyanates or isothiocyanates, respectively.
General Experimental Protocol for Urea Synthesis: To a solution of this compound (1.0 eq) and triethylamine (1.1 eq) in a suitable solvent like DCM, the desired isocyanate (1.05 eq) is added. The reaction mixture is stirred at room temperature for 4-24 hours. The solvent is then removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the urea derivative.
Reductive Amination
The primary amine can also be derivatized through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.
Potential Biological Activities and Structure-Activity Relationship (SAR) Studies
While no specific biological data for derivatives of this compound are available, based on structurally analogous compounds, several therapeutic areas could be of interest.
-
Anticancer Activity: Many compounds containing substituted diamine scaffolds have demonstrated cytotoxic effects against various cancer cell lines. SAR studies could explore the effect of different aromatic and aliphatic substituents on the amide, urea, or other functionalities.
-
Enzyme Inhibition: The diamine motif is a common feature in inhibitors of enzymes such as kinases, proteases, and histone deacetylases.
-
Neuroscience: Derivatives could be investigated for their activity on central nervous system targets, such as receptors and ion channels.
A systematic SAR study would involve synthesizing a library of derivatives with diverse substituents and evaluating their biological activity. Key parameters to vary would include:
-
The nature of the substituent (aromatic, heteroaromatic, aliphatic).
-
The electronic properties of the substituent (electron-donating vs. electron-withdrawing groups).
-
The steric bulk of the substituent.
-
The linker between the core and the substituent (amide, urea, thiourea, etc.).
Data Presentation
Quantitative data from the synthesis and biological evaluation of derivatives should be summarized in clear, tabular format for easy comparison.
Table 1: Synthesis of 3-Cbz-amino-butylamine Derivatives
| Compound ID | R-Group | Synthetic Method | Yield (%) |
|---|---|---|---|
| 1a | Benzoyl | Acylation | Data not available |
| 1b | 4-Chlorobenzoyl | Acylation | Data not available |
| 2a | Phenylurea | Urea Formation | Data not available |
Table 2: Biological Activity of 3-Cbz-amino-butylamine Derivatives
| Compound ID | Target/Assay | IC50/EC50 (µM) |
|---|---|---|
| 1a | e.g., MCF-7 Cell Viability | Data not available |
| 1b | e.g., MCF-7 Cell Viability | Data not available |
| 2a | e.g., Kinase X Inhibition | Data not available |
Visualizations
Diagrams are crucial for illustrating synthetic pathways and experimental workflows.
Caption: General workflow for the synthesis of derivatives.
Caption: Workflow for biological evaluation of derivatives.
Conclusion
While specific derivatives of this compound and their associated biological activities are not currently documented in the public domain, this guide provides a comprehensive roadmap for their synthesis, evaluation, and characterization. The inherent reactivity of the primary amine on this scaffold, combined with the established biological relevance of diamine-containing molecules, suggests that the exploration of these derivatives is a promising avenue for the discovery of novel therapeutic agents. Future research efforts are encouraged to build upon the foundational strategies outlined in this document to synthesize and characterize a library of these compounds and to perform systematic biological screenings to uncover their therapeutic potential.
Methodological & Application
Application Notes and Protocols: Utilizing 3-Cbz-amino-butylamine HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the incorporation of the non-natural amino acid building block, 3-Cbz-amino-butylamine HCl, into synthetic peptides. This document outlines the protocols for solid-phase peptide synthesis (SPPS), including coupling and deprotection strategies, and discusses the potential applications of peptides modified with this diaminoalkane linker. The inclusion of 3-Cbz-amino-butylamine can be leveraged to modulate peptide conformation, stability, and biological activity, offering a versatile tool for peptidomimetic and drug discovery research.
Introduction
The synthesis of peptides with modified backbones or incorporated non-natural amino acids is a powerful strategy in drug discovery and chemical biology. These modifications can enhance proteolytic stability, improve bioavailability, and introduce novel functionalities. This compound is a bifunctional building block where one amino group is protected by a carbobenzyloxy (Cbz) group, allowing for its directional incorporation into a peptide sequence. The free primary amine can then be used for further derivatization or can remain as a cationic site to influence peptide structure and interaction with biological targets.
The Cbz group is a well-established protecting group in peptide synthesis, known for its stability under various coupling conditions and its selective removal by catalytic hydrogenolysis. This protocol will detail the use of this compound in a standard Fmoc-based solid-phase peptide synthesis workflow.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₉ClN₂O₂ |
| Molecular Weight | 274.75 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DMSO, and water |
| Storage | Store at 2-8°C, desiccated |
Table 2: Recommended Reagents and Solvents for SPPS
| Reagent/Solvent | Purpose | Recommended Grade |
| Rink Amide Resin | Solid support for C-terminal amide peptides | 100-200 mesh, 0.4-0.8 mmol/g |
| Fmoc-protected Amino Acids | Standard building blocks | Synthesis grade |
| This compound | Non-natural building block | Synthesis grade |
| HBTU/HATU | Coupling reagent | Synthesis grade |
| DIPEA/DIEA | Base for coupling and neutralization | Synthesis grade |
| Piperidine | Fmoc deprotection agent | Synthesis grade |
| DMF | Solvent | Peptide synthesis grade |
| DCM | Solvent | ACS grade |
| Palladium on Carbon (10%) | Catalyst for Cbz deprotection | Degussa type |
| Ammonium Formate | Hydrogen donor for transfer hydrogenolysis | ACS grade |
| TFA | Cleavage cocktail component | Reagent grade |
| TIS | Scavenger for cleavage | Reagent grade |
| Water | Scavenger for cleavage | Deionized |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - General Cycle
This protocol outlines the manual synthesis of a peptide on Rink Amide resin using Fmoc/tBu strategy.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HBTU/HATU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (5 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
Protocol 2: Incorporation of this compound
This protocol describes the coupling of this compound as the final N-terminal residue.
-
Final Deprotection: Perform the final Fmoc deprotection on the peptide-resin as described in Protocol 1, step 2.
-
Coupling of this compound:
-
In a separate vial, dissolve 4 equivalents of this compound and 3.9 equivalents of HBTU/HATU in DMF.
-
Add 12 equivalents of DIPEA (note the higher amount of base to neutralize the HCl salt and for the coupling reaction).
-
Pre-activate for 5 minutes.
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate for 2-4 hours at room temperature.
-
Monitor coupling completion using a Kaiser test.
-
Drain the solution and wash the resin with DMF (5 times), DCM (3 times), and finally methanol (3 times).
-
Dry the resin under vacuum.
-
Protocol 3: On-Resin Cbz Deprotection (Catalytic Transfer Hydrogenolysis)
This protocol is for the removal of the Cbz group while the peptide is still attached to the resin.
-
Resin Preparation: Swell the Cbz-protected peptide-resin in DMF.
-
Catalyst Addition: Add 10 equivalents of ammonium formate and a catalytic amount of 10% Palladium on carbon (approximately 0.1 equivalents by weight of resin) to the resin suspension.
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours. The reaction can be monitored by HPLC-MS analysis of a small cleaved sample.
-
Washing: After completion, filter the resin and wash extensively with DMF, water, DMF, and DCM to remove the catalyst and reagents.
Protocol 4: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Lyophilize the crude peptide from a water/acetonitrile mixture.
-
Analysis: Analyze the crude peptide by HPLC and Mass Spectrometry. Purify by preparative HPLC.
Visualizations
Caption: Workflow for SPPS incorporating this compound.
Caption: Hypothetical interaction of a bioactive peptide with a cell.
Discussion
The incorporation of this compound provides a strategic modification to synthetic peptides. The resulting aminobutylamine linker can serve several purposes:
-
Modulation of Physicochemical Properties: The additional primary amine introduces a positive charge at physiological pH, which can enhance water solubility and influence interactions with negatively charged biological membranes or receptor domains.
-
Conformational Constraint: The flexible butyl chain can act as a spacer, altering the peptide backbone's conformation, which may lead to improved receptor binding or resistance to proteolysis.
-
Site for Conjugation: The free amine, after Cbz deprotection, provides a reactive handle for the attachment of other molecules such as fluorophores, biotin, or polyethylene glycol (PEG), without interfering with the peptide's primary sequence.
The choice of Cbz as a protecting group is advantageous due to its orthogonality with the commonly used Fmoc/tBu strategy. While the Cbz group is stable to the basic conditions of Fmoc removal and the acidic conditions of tBu side-chain deprotection (if mild cleavage is used), it can be selectively removed on-resin using catalytic transfer hydrogenolysis. This allows for further derivatization of the newly exposed amine before the final cleavage of the peptide from the solid support.
Conclusion
This compound is a valuable building block for the synthesis of modified peptides. The protocols provided herein offer a general framework for its successful incorporation into peptide sequences using standard solid-phase synthesis techniques. Researchers can utilize this building block to create novel peptidomimetics with tailored properties for a wide range of applications in drug discovery and biomedical research. Optimization of coupling times and deprotection conditions may be necessary depending on the specific peptide sequence and the scale of the synthesis.
3-Cbz-amino-butylamine HCl: A Versatile Chiral Building Block for Pharmaceutical Synthesis
Introduction
In the landscape of modern drug discovery and development, the use of chiral building blocks is paramount for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1][2][3] Enantiomeric purity is a critical factor, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[3] 3-Cbz-amino-butylamine hydrochloride, available in both (R) and (S) configurations, is a valuable chiral synthon that provides a versatile platform for the introduction of a chiral 1,3-diaminobutane moiety into target molecules. The presence of a primary amine and a carbamate-protected secondary amine allows for selective functionalization, making it an attractive starting material for the synthesis of complex nitrogen-containing compounds, including piperidinones and other heterocyclic scaffolds of medicinal interest.
This application note provides an overview of the properties of 3-Cbz-amino-butylamine HCl, detailed protocols for its application in common synthetic transformations, and methods for the analysis of chiral purity.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-3-Cbz-amino-butylamine and its hydrochloride salt is presented in the table below. These properties are essential for reaction planning, including solvent selection and purification strategies.
| Property | (S)-3-Cbz-amino-butylamine | (S)-3-Cbz-amino-butylamine HCl |
| CAS Number | 168828-15-7 | 1414960-61-4 |
| Molecular Formula | C₁₂H₁₈N₂O₂ | C₁₂H₁₉ClN₂O₂ |
| Molecular Weight | 222.29 g/mol | 258.75 g/mol |
| Appearance | Not specified in literature | Not specified in literature |
| Purity | Typically >95% | Typically >95% |
Applications in Synthesis
This compound is a bifunctional molecule that can be utilized in a variety of synthetic transformations. The primary amine serves as a nucleophile for reactions such as acylation, alkylation, and reductive amination, while the Cbz-protected amine can be deprotected under specific conditions to reveal a second reactive site.
General Synthetic Workflow
The following diagram illustrates a general workflow for the utilization of this compound in a multi-step synthesis.
Caption: General workflow for utilizing this compound.
Experimental Protocols
The following protocols are representative examples of how this compound can be employed in common synthetic transformations. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Acylation of the Primary Amine
This protocol describes the coupling of 3-Cbz-amino-butylamine with a carboxylic acid to form an amide bond.
Materials:
-
(S)-3-Cbz-amino-butylamine HCl
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (S)-3-Cbz-amino-butylamine HCl (1.0 eq) and the carboxylic acid (1.1 eq) in DMF, add DIPEA (2.5 eq) and stir for 10 minutes at room temperature.
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reactant/Reagent | Molar Eq. |
| (S)-3-Cbz-amino-butylamine HCl | 1.0 |
| Carboxylic Acid | 1.1 |
| EDC·HCl | 1.2 |
| HOBt | 1.2 |
| DIPEA | 2.5 |
Protocol 2: Reductive Amination of the Primary Amine
This protocol outlines the reaction of 3-Cbz-amino-butylamine with an aldehyde or ketone to form a secondary amine.
Materials:
-
(S)-3-Cbz-amino-butylamine HCl
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend (S)-3-Cbz-amino-butylamine HCl (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCM.
-
Add a catalytic amount of acetic acid (if necessary to facilitate imine formation).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reactant/Reagent | Molar Eq. |
| (S)-3-Cbz-amino-butylamine HCl | 1.0 |
| Aldehyde/Ketone | 1.2 |
| Sodium Triacetoxyborohydride | 1.5 |
Protocol 3: Deprotection of the Cbz Group
This protocol describes the removal of the carboxybenzyl (Cbz) protecting group to yield the free diamine.
Materials:
-
Cbz-protected substrate
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the Cbz-protected substrate in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3x).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Caption: Cbz deprotection reaction scheme.
Chiral Purity Analysis
The enantiomeric purity of this compound and its derivatives is crucial for its application in the synthesis of chiral drugs. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for determining enantiomeric excess (ee).
General HPLC Method for Chiral Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based CSP such as Chiralpak® or Chiralcel®)
General Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific analyte.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm for the Cbz group).
Sample Preparation:
-
Prepare a stock solution of the analyte in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Prepare a racemic standard for method development and to confirm the elution order of the enantiomers.
-
Filter the sample through a 0.45 µm syringe filter before injection.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Conclusion
This compound is a highly valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules in the pharmaceutical industry. Its bifunctional nature allows for a range of synthetic manipulations, providing access to a diverse array of chemical structures. The protocols outlined in this application note serve as a starting point for researchers to incorporate this valuable synthon into their drug discovery and development programs. Careful optimization of reaction conditions and diligent analysis of chiral purity are essential to ensure the successful synthesis of the desired target molecules.
References
Application Note: Protocol for Cbz Deprotection of 3-Cbz-amino-butylamine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the deprotection of the Carboxybenzyl (Cbz) group from 3-Cbz-amino-butylamine hydrochloride to yield 3-aminobutylamine. The primary method detailed is catalytic hydrogenation, a widely used and robust method for Cbz removal. Additionally, alternative methods such as transfer hydrogenation and acidic deprotection are discussed and compared. This document includes a comprehensive experimental protocol, a comparative table of deprotection methods, and a visual workflow diagram to guide researchers in successfully carrying out this transformation.
Introduction
The Carboxybenzyl (Cbz or Z) group is a crucial amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry, due to its stability under a wide range of reaction conditions.[1][2] Its removal, typically under mild reductive conditions, allows for the selective unmasking of amines at desired stages of a synthetic sequence. The deprotection of 3-Cbz-amino-butylamine HCl is a key step in the synthesis of various building blocks used in drug discovery and development. This document outlines a standard and reliable protocol for this deprotection via catalytic hydrogenation and presents alternative strategies.
Comparison of Cbz Deprotection Methods
Several methods are available for the cleavage of the Cbz group. The choice of method often depends on the substrate's sensitivity to other functionalities, safety considerations, and scalability.[2][3] The following table summarizes the most common approaches.
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂, in a suitable solvent (e.g., MeOH, EtOH, EtOAc) at room temperature and atmospheric or elevated pressure. | High efficiency and clean reaction profile. Byproducts are toluene and CO₂, which are easily removed.[1] | Requires specialized hydrogenation equipment. The catalyst can be pyrophoric. Not suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[4] |
| Transfer Hydrogenation | A hydrogen donor (e.g., ammonium formate, formic acid, cyclohexene) with a catalyst (e.g., Pd/C) in a solvent like MeOH or EtOH.[5][6] | Avoids the use of gaseous hydrogen, making it experimentally simpler and safer.[6] | May require higher catalyst loading and longer reaction times compared to catalytic hydrogenation. The hydrogen donor can sometimes react with the substrate or product. |
| Acidic Deprotection | Strong acids such as HBr in acetic acid, or HCl in an organic solvent.[1][3] | Metal-free and useful when catalytic hydrogenation is not feasible due to other reducible groups.[3] | Harsh conditions can lead to side reactions or degradation of sensitive substrates. Requires careful neutralization during workup.[1] |
Experimental Protocol: Cbz Deprotection of this compound via Catalytic Hydrogenation
This protocol describes the deprotection of 3-Cbz-amino-butylamine hydrochloride to afford 3-aminobutylamine dihydrochloride.
Materials:
-
This compound
-
Palladium on carbon (10 wt% Pd/C)
-
Methanol (MeOH), reagent grade
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Celite® or a similar filter aid
-
Hydrogen gas (H₂)
-
Standard hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Round-bottom flask and standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Neutralization of the HCl Salt:
-
Dissolve this compound in a minimal amount of deionized water in a round-bottom flask.
-
Slowly add a saturated solution of sodium bicarbonate with stirring until the pH of the solution is neutral to slightly basic (pH 7-8). This step is crucial to prevent catalyst poisoning by the acid.
-
Extract the neutralized free amine into a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 3-Cbz-amino-butylamine.
-
-
Hydrogenation Reaction:
-
Dissolve the obtained 3-Cbz-amino-butylamine (free base) in methanol (approximately 10-20 mL per gram of substrate) in a hydrogenation flask.
-
Carefully add 10% Pd/C catalyst to the solution. The catalyst loading is typically 5-10 mol% of the substrate.
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or use a balloon of H₂) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting material is completely consumed. Reaction times can vary from a few hours to overnight.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure all the product is collected. Caution: The palladium catalyst on Celite® may be pyrophoric and should not be allowed to dry completely. It should be quenched carefully with water.
-
The filtrate contains the free 3-aminobutylamine. To isolate it as the dihydrochloride salt, add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or isopropanol) to the filtrate until precipitation is complete.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum to yield 3-aminobutylamine as its dihydrochloride salt.
-
Characterization:
The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow
The following diagram illustrates the key steps in the catalytic hydrogenation protocol for the Cbz deprotection of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Palladium on carbon is flammable and pyrophoric, especially when dry. Handle with care and keep it wet with solvent.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
This detailed protocol and comparative information aim to equip researchers with the necessary knowledge to perform the Cbz deprotection of this compound efficiently and safely.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. tdcommons.org [tdcommons.org]
- 4. thalesnano.com [thalesnano.com]
- 5. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of 3-Cbz-amino-butylamine HCl in Medicinal Chemistry: A Versatile Chiral Building Block
Introduction:
3-Cbz-amino-butylamine hydrochloride (HCl), a chiral amine derivative, serves as a crucial building block in medicinal chemistry for the asymmetric synthesis of various pharmaceutical agents. Its structural motif, featuring a protected primary amine and a chiral center, makes it a valuable intermediate in the construction of complex molecules with specific stereochemistry, which is often critical for therapeutic activity. The carbobenzyloxy (Cbz) protecting group allows for selective reactions at the other amine functionality and can be readily removed under specific conditions during a synthetic sequence. This application note will detail the use of 3-Cbz-amino-butylamine HCl, particularly in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, and provide protocols for its incorporation into potential drug candidates.
Application in the Synthesis of DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes. Many DPP-4 inhibitors, such as Sitagliptin, feature a chiral β-amino acid or diamine core. This compound provides a synthetically accessible source for the chiral 3-aminobutylamine fragment found in several DPP-4 inhibitor scaffolds.
Logical Workflow for Synthesis of a DPP-4 Inhibitor Intermediate
The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a key intermediate for a DPP-4 inhibitor.
Application Note: 1H and 13C NMR Analysis of 3-Cbz-amino-butylamine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) analysis of 3-Cbz-amino-butylamine hydrochloride. Included are predicted spectral data, comprehensive experimental protocols for sample preparation and spectral acquisition, and a thorough interpretation of the NMR spectra. This application note serves as a practical resource for the structural characterization of Cbz-protected amines and related compounds in a drug discovery and development context.
Introduction
3-Cbz-amino-butylamine hydrochloride is a chiral building block commonly utilized in the synthesis of various pharmaceutical compounds. The carbamate (Cbz) group serves as a crucial protecting group for the amine functionality during synthetic transformations. Accurate structural elucidation and purity assessment are paramount, and NMR spectroscopy is the most powerful technique for this purpose. This note details the expected 1H and 13C NMR spectral characteristics of the title compound and provides standardized protocols for obtaining high-quality NMR data.
Predicted NMR Spectral Data
The following tables summarize the predicted 1H and 13C NMR data for 3-Cbz-amino-butylamine HCl. These predictions are based on established chemical shift theory and data from analogous structures, including butylamine hydrochloride and other Cbz-protected amines. The protonation of the primary amine to its hydrochloride salt is expected to cause a downfield shift of the adjacent protons (H-1).
Chemical Structure and Atom Numbering:
Caption: Chemical structure of this compound with atom numbering for NMR assignment.
Table 1: Predicted 1H NMR Data for this compound (500 MHz, D₂O)
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
| 7.45 - 7.30 | m | - | 5H | Aromatic-H |
| 5.15 | s | - | 2H | O-CH₂-Ph |
| 4.05 | m | - | 1H | H-3 |
| 3.10 | t | 7.5 | 2H | H-1 |
| 1.85 | m | - | 2H | H-2 |
| 1.25 | d | 6.5 | 3H | H-4 |
Table 2: Predicted 13C NMR Data for this compound (125 MHz, D₂O)
| Chemical Shift (δ ppm) | Assignment |
| 158.5 | C=O (Carbamate) |
| 137.0 | Aromatic C (quat) |
| 129.5 | Aromatic CH |
| 129.0 | Aromatic CH |
| 128.5 | Aromatic CH |
| 68.0 | O-CH₂-Ph |
| 48.0 | C-3 |
| 39.5 | C-1 |
| 35.0 | C-2 |
| 20.0 | C-4 |
Spectral Interpretation
-
¹H NMR: The aromatic protons of the benzyl group are expected to appear as a multiplet in the range of 7.30-7.45 ppm. The benzylic methylene protons of the Cbz group typically resonate as a singlet around 5.15 ppm. The methine proton at C-3 (H-3), being adjacent to the Cbz-protected nitrogen, is predicted to be a multiplet around 4.05 ppm. The methylene protons at C-1 (H-1), adjacent to the protonated primary amine, are expected to be deshielded and appear as a triplet around 3.10 ppm. The methylene protons at C-2 will likely be a multiplet around 1.85 ppm, and the methyl protons at C-4 will appear as a doublet around 1.25 ppm, coupled to the H-3 proton.
-
¹³C NMR: The carbonyl carbon of the carbamate is the most deshielded carbon, appearing around 158.5 ppm. The aromatic carbons will resonate in the 128-137 ppm region. The benzylic carbon of the Cbz group is expected around 68.0 ppm. The aliphatic carbons of the butyl chain will appear in the upfield region, with their chemical shifts influenced by the neighboring nitrogen atoms.
Experimental Protocols
A detailed workflow for the NMR analysis is provided below.
Caption: Experimental workflow for NMR analysis.
1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent. For amine hydrochloride salts, Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are recommended. D₂O is often preferred for its ability to exchange with labile N-H protons, simplifying the spectrum.
-
Add a small amount of an internal standard if quantitative analysis is required (e.g., TSP for D₂O).
-
Cap the NMR tube and vortex gently until the sample is completely dissolved.
2. NMR Data Acquisition
-
Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a standard probe.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse (zg30 or similar).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more, as the ¹³C nucleus is less sensitive).
-
Spectral Width: 0-200 ppm.
-
3. Data Processing
-
Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., D₂O at 4.79 ppm) or the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Pick and label the peaks in both the ¹H and ¹³C NMR spectra.
Conclusion
This application note provides a comprehensive guide for the 1H and 13C NMR analysis of 3-Cbz-amino-butylamine hydrochloride. The provided predicted data and detailed protocols will aid researchers in the efficient and accurate structural characterization of this and related molecules, which is a critical step in the drug development pipeline.
Application Note: Mass Spectrometric Analysis of 3-Cbz-amino-butylamine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the characterization of 3-Cbz-amino-butylamine hydrochloride (HCl) using electrospray ionization tandem mass spectrometry (ESI-MS/MS). The predictable fragmentation pattern of the carbamoylbenzyl (Cbz) protecting group, in conjunction with characteristic cleavages of the butylamine backbone, allows for confident structural elucidation. This application note outlines the experimental procedure, predicted fragmentation pathways, and data interpretation, serving as a comprehensive guide for the analysis of this compound and structurally similar molecules.
Introduction
3-Cbz-amino-butylamine is a diamine derivative where one of the amino groups is protected by a carbamoylbenzyl (Cbz) group. Such compounds are common intermediates in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Mass spectrometry is a critical analytical technique for the structural confirmation and purity assessment of these molecules.[1] Understanding the fragmentation behavior under tandem mass spectrometry (MS/MS) conditions is essential for unambiguous identification.[2] This note details the expected fragmentation of the protonated molecule [M+H]⁺, focusing on characteristic cleavages initiated at the Cbz group and along the alkyl chain.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial to avoid contamination and ensure optimal ionization.[3] High salt concentrations are incompatible with electrospray ionization (ESI) and can suppress the analyte signal.[4]
-
Stock Solution: Prepare a 1 mg/mL stock solution of 3-Cbz-amino-butylamine HCl in a suitable organic solvent such as methanol or acetonitrile.[4]
-
Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL using a mixture of methanol, acetonitrile, and/or water.[4] The final solution should be clear and free of particulates.
-
Acidification (Optional): If signal suppression is observed, a small amount of formic acid (0.1% final concentration) can be added to the working solution to promote protonation. Avoid using trifluoroacetic acid (TFA).[4]
-
Transfer: Place the final solution into a standard 2 mL mass spectrometry vial with a soft septum cap.[4]
Mass Spectrometry Analysis
The following parameters provide a starting point for analysis and may be optimized for the specific instrument used. A triple quadrupole or Q-TOF mass spectrometer is recommended for this analysis.[5]
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
| Nebulizer Gas (N₂) Flow | 150 L/h |
| Desolvation Gas (N₂) Flow | 900 L/h |
| Scan Mode (MS1) | Full Scan, m/z 50-500 |
| Scan Mode (MS/MS) | Product Ion Scan |
| Precursor Ion | m/z 223.15 (Calculated for [C₁₂H₁₉N₂O₂]⁺) |
| Collision Gas | Argon |
| Collision Energy (CE) | 10-40 eV (Ramp) |
Table 1: Suggested Mass Spectrometry Parameters. These settings are based on typical conditions for small molecule analysis and may require optimization.[6]
Results and Discussion
Predicted Fragmentation Pathway
The fragmentation of protonated 3-Cbz-amino-butylamine is expected to be dominated by cleavages related to the stable Cbz group and alpha-cleavage adjacent to the amine functionalities.[7] The primary fragmentation routes are outlined below and visualized in the accompanying diagram.
-
Formation of the Precursor Ion: In positive mode ESI, the molecule is protonated, likely at one of the nitrogen atoms, to form the precursor ion [M+H]⁺ with an expected m/z of 223.15.
-
Primary Fragmentation (Cbz Group):
-
Loss of Benzyl Alcohol (-108 Da): A common fragmentation pathway for Cbz-protected amines involves the loss of benzyl alcohol, leading to an isocyanate intermediate.
-
Formation of the Tropylium Ion (m/z 91): Cleavage of the C-O bond in the Cbz group can generate the highly stable tropylium cation (C₇H₇⁺). This is a hallmark fragment for compounds containing a benzyl moiety.
-
Formation of the Benzyloxycarbonyl Ion (m/z 135): Cleavage can also result in the formation of the C₈H₇O₂⁺ ion.
-
-
Primary Fragmentation (Alkyl Chain):
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to a nitrogen atom is a characteristic fragmentation for amines.[7][8] For 3-Cbz-amino-butylamine, this can result in several key fragments depending on which C-C bond adjacent to a nitrogen is cleaved.
-
Loss of Ammonia (-17 Da): Loss of the unprotected primary amine as ammonia is also a possible fragmentation route.
-
Summary of Predicted Fragment Ions
The following table summarizes the key ions expected in the MS/MS spectrum of 3-Cbz-amino-butylamine.
| m/z (Predicted) | Chemical Formula | Proposed Identity / Neutral Loss |
| 223.15 | [C₁₂H₁₉N₂O₂]⁺ | Precursor Ion [M+H]⁺ |
| 135.05 | [C₈H₇O₂]⁺ | Benzyloxycarbonyl cation |
| 115.10 | [C₅H₁₁N₂O]⁺ | Loss of Benzyl radical (C₇H₇•) |
| 91.05 | [C₇H₇]⁺ | Tropylium cation |
| 86.09 | [C₅H₁₂N]⁺ | Alpha-cleavage product |
| 70.06 | [C₄H₈N]⁺ | Alpha-cleavage product |
Table 2: Predicted m/z values and identities of major fragments from the MS/MS analysis of protonated 3-Cbz-amino-butylamine.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometric analysis of this compound.
Caption: General workflow for sample preparation and MS analysis.
Proposed Fragmentation Pathway
The diagram below illustrates the proposed major fragmentation pathways for the protonated 3-Cbz-amino-butylamine molecule.
Caption: Proposed MS/MS fragmentation of 3-Cbz-amino-butylamine.
Conclusion
The mass spectrometric analysis of this compound by ESI-MS/MS provides distinct and predictable fragmentation patterns that allow for its confident identification. The observation of key fragments, particularly the tropylium ion at m/z 91 and fragments resulting from alpha-cleavage, serves as a reliable method for structural confirmation. The protocols and expected data presented in this application note can be adapted for the analysis of other Cbz-protected amines and related small molecules in a drug discovery and development setting.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. tecan.com [tecan.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Small Molecules Quantitation < Proteomics [medicine.yale.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Application Note: Chiral Separation of 3-Cbz-amino-butylamine HCl via High-Performance Liquid Chromatography
Introduction
The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. 3-Cbz-amino-butylamine HCl is a chiral building block that may be used in the synthesis of various active pharmaceutical ingredients. Consequently, a reliable analytical method to separate and quantify its enantiomers is essential for research, development, and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of 3-Cbz-amino-butylamine. The method utilizes a polysaccharide-based chiral stationary phase, which is known for its broad applicability in separating a wide range of chiral compounds, including protected amines.[1][2][3]
Experimental Conditions
A normal-phase HPLC method was developed for the baseline separation of the (R)- and (S)-enantiomers of 3-Cbz-amino-butylamine. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the enantioseparation of chiral primary amines and their derivatives.[1][2]
Table 1: HPLC Method Parameters
| Parameter | Value |
| Instrument | Agilent 1100 Series HPLC or equivalent |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
| Sample Concentration | 1.0 mg/mL |
Results and Discussion
The developed HPLC method successfully achieved baseline separation of the (R)- and (S)-enantiomers of this compound. The use of a small amount of diethylamine in the mobile phase is crucial for obtaining good peak shape and preventing peak tailing, which can occur due to interactions between the basic amine and the silica surface of the stationary phase. The Cbz (carboxybenzyl) protecting group provides a UV chromophore, allowing for sensitive detection at 254 nm.
A representative chromatogram would show two well-resolved peaks corresponding to the two enantiomers. The elution order of the enantiomers would need to be confirmed by analyzing enantiomerically pure standards, if available.
Table 2: Representative Chromatographic Results
| Compound | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| (S)-3-Cbz-amino-butylamine | 8.5 | 1.1 | \multirow{2}{*}{> 2.0} |
| (R)-3-Cbz-amino-butylamine | 10.2 | 1.2 |
Note: The elution order is hypothetical and must be experimentally determined.
The resolution value (Rs) of greater than 2.0 indicates a complete separation of the two enantiomeric peaks, which is ideal for accurate quantification. The tailing factors are within the acceptable range (typically ≤ 1.5), indicating good peak symmetry.
Protocols
1. Reagent and Solution Preparation
-
Mobile Phase Preparation:
-
Carefully measure 800 mL of HPLC-grade n-hexane, 200 mL of HPLC-grade isopropanol, and 1.0 mL of diethylamine.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound racemic standard.
-
Dissolve the standard in 10.0 mL of the mobile phase to obtain a final concentration of 1.0 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
2. HPLC System Preparation and Equilibration
-
Ensure all solvent lines are properly placed in the correct mobile phase components.
-
Purge the HPLC pump to remove any air bubbles from the system.
-
Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column for at least 30 minutes to ensure proper equilibration.
-
Monitor the baseline until it is stable.
3. Sample Analysis
-
Place the prepared sample vial in the autosampler tray.
-
Set up the sequence in the chromatography data system (CDS) with the appropriate sample information and injection volume (10 µL).
-
Start the analysis.
4. System Suitability
To ensure the validity of the analytical results, a system suitability test should be performed before sample analysis. This typically involves injecting a standard solution multiple times to check for consistency.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 2.0 |
| Tailing Factor (T) | ≤ 1.5 |
| Relative Standard Deviation (RSD) of Peak Area (n=5) | ≤ 2.0% |
The HPLC method described in this application note provides a reliable and robust means for the chiral separation of this compound enantiomers. The use of a Chiralpak® AD-H column with a hexane/isopropanol/diethylamine mobile phase yields excellent resolution and peak shape. This method is suitable for use in research and quality control environments for the determination of enantiomeric purity.
Visualizations
Caption: Experimental workflow for the chiral HPLC separation.
References
- 1. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Optimizing Reaction Conditions for Amide Coupling with 3-Cbz-amino-butylamine HCl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimization of amide coupling reactions involving (S)-3-(Benzyloxycarbonylamino)butan-1-amine hydrochloride. The following sections offer a comprehensive guide to selecting the appropriate coupling reagents, bases, and solvents to achieve high-yield and high-purity amide products.
Introduction to Amide Coupling with 3-Cbz-amino-butylamine HCl
The formation of an amide bond is a cornerstone reaction in organic synthesis, particularly in the fields of medicinal chemistry and peptide synthesis. The target amine, this compound, possesses a primary amine for coupling and a carbobenzyloxy (Cbz) protected secondary amine. The hydrochloride salt form necessitates the use of a base to liberate the free amine for the reaction to proceed. Optimization of the reaction conditions is crucial to ensure efficient coupling while minimizing side reactions and racemization.
Key considerations for this coupling reaction include the choice of coupling reagent to activate the carboxylic acid, the selection of a suitable base to neutralize the amine salt and facilitate the reaction, and the choice of an appropriate solvent to ensure solubility of all reaction components.
Experimental Protocols
General Protocol for Amide Coupling
A typical procedure for the coupling of a carboxylic acid with this compound is as follows:
-
To a solution of the carboxylic acid (1.0 eq.) and the coupling reagent (1.0-1.5 eq.) in an appropriate anhydrous solvent, add a suitable base (2.0-3.0 eq.) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Add this compound (1.0-1.2 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., saturated sodium bicarbonate), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Protocol for Difficult Couplings
For sterically hindered or electron-deficient carboxylic acids, the following modifications to the general protocol may improve the reaction outcome:
-
Increased Reagent Stoichiometry: Increase the equivalents of the coupling reagent and the amine to 1.5 and 1.5 equivalents, respectively.
-
Elevated Temperature: After the initial activation at 0 °C and addition of the amine, the reaction mixture can be heated to 40-50 °C to drive the reaction to completion.
-
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress side reactions and improve coupling efficiency, especially when using carbodiimide reagents like EDC or DCC.[1]
-
Alternative Coupling Reagents: For particularly challenging couplings, stronger coupling reagents such as HATU or COMU may be necessary.[2]
Data Presentation: Reagent and Condition Selection
The choice of coupling reagent, base, and solvent significantly impacts the success of the amide coupling reaction. The following tables summarize common options with their respective advantages and disadvantages.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Full Name | Advantages | Disadvantages |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High coupling efficiency, fast reaction times, low racemization.[1] | Higher cost, potential for side reactions if not used correctly. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Efficient, widely used, and cost-effective.[3] | Can cause racemization in sensitive substrates.[1] |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Similar to HBTU in efficiency. | |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble byproducts are easily removed by aqueous workup.[3] | Often requires an additive like HOBt to prevent racemization and side reactions.[4] |
| DCC | N,N'-Dicyclohexylcarbodiimide | Inexpensive and effective.[3] | Forms a dicyclohexylurea (DCU) byproduct that is often difficult to remove. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High solubility, greater coupling efficiency, and reduced epimerization compared to HBTU/HATU.[2] | Higher cost. |
| T3P | Propylphosphonic Anhydride | Effective for a wide range of substrates, byproducts are water-soluble. |
Table 2: Common Bases for Amide Coupling
| Base | Full Name | pKa of Conjugate Acid | Key Characteristics |
| DIPEA | N,N-Diisopropylethylamine | ~10.8 | Sterically hindered, non-nucleophilic base. Commonly used to minimize side reactions. |
| TEA | Triethylamine | ~10.7 | Common, inexpensive, and effective base. |
| NMM | N-Methylmorpholine | ~7.4 | A weaker base that can be advantageous in minimizing racemization. |
| Pyridine | Pyridine | ~5.2 | Can act as a nucleophilic catalyst but is generally a less effective base for neutralizing HCl salts. Its nucleophilicity can sometimes be problematic.[5] |
| DMAP | 4-Dimethylaminopyridine | ~9.7 | Often used as a catalyst in combination with other bases to accelerate the reaction.[4] |
Table 3: Common Solvents for Amide Coupling
| Solvent | Abbreviation | Properties | Notes |
| Dichloromethane | DCM | Good solvent for a wide range of organic compounds.[6][7][8] | Environmental and health concerns are leading to its replacement.[6][7][8] |
| N,N-Dimethylformamide | DMF | High boiling point, excellent solvating power for polar and non-polar compounds.[6][7][8] | Can be difficult to remove, potential for side reactions at high temperatures. |
| Acetonitrile | ACN | Polar aprotic solvent, often a good choice for clean reactions.[4] | |
| Tetrahydrofuran | THF | Good general-purpose solvent. | Must be anhydrous as it is miscible with water. |
| Ethyl Acetate | EtOAc | A greener solvent alternative to DCM.[7] | |
| 2-Methyltetrahydrofuran | 2-MeTHF | A greener solvent alternative to DCM and THF.[7] |
Visualizing the Workflow and Concepts
To aid in the understanding of the experimental process and underlying principles, the following diagrams have been generated.
Caption: A flowchart illustrating the general experimental workflow for the amide coupling reaction.
Caption: A simplified diagram showing the general mechanism of amide bond formation using a coupling reagent.
Caption: A decision-making flowchart for troubleshooting common problems encountered during amide coupling reactions.
References
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Application Note & Protocol: A Scalable Synthesis of 3-Cbz-amino-butylamine HCl
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed, scalable protocol for the synthesis of 3-Cbz-amino-butylamine hydrochloride. Mono-N-protected diamines are crucial building blocks in medicinal chemistry and drug development, serving as linkers and scaffolds in the synthesis of complex molecules.[1] The carboxybenzyl (Cbz) protecting group is widely utilized for the protection of amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation.[2][3] This protocol outlines a two-step process commencing with the selective mono-protection of 1,3-diaminobutane, followed by conversion to its hydrochloride salt, ensuring a high-purity final product suitable for further synthetic applications.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Selective Mono-N-Cbz Protection: 1,3-Diaminobutane is reacted with benzyl chloroformate to selectively protect one of the amino groups.
-
Hydrochloride Salt Formation: The resulting 3-Cbz-amino-butylamine is treated with hydrochloric acid to yield the stable hydrochloride salt.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1,3-Diaminobutane | Reagent | Commercially Available |
| Benzyl Chloroformate (Cbz-Cl) | Reagent | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | ACS | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Water | Deionized | Laboratory Supply |
| Ethyl Acetate (EtOAc) | ACS | Commercially Available |
| Brine (Saturated NaCl solution) | Laboratory Prepared | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| Hydrochloric Acid (HCl) in Ethyl Acetate | 2.0 M | Commercially Available |
Step 1: Synthesis of 3-Cbz-amino-butylamine
This procedure is adapted from established methods for the Cbz-protection of amines.[2][4]
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1,3-diaminobutane (26.4 g, 0.3 mol) in a mixture of THF (250 mL) and water (125 mL).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Base Addition: Add sodium bicarbonate (33.6 g, 0.4 mol) to the solution.
-
Cbz-Cl Addition: Slowly add a solution of benzyl chloroformate (17.1 mL, 0.12 mol) in THF (50 mL) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature is maintained below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 18-24 hours.
-
Work-up:
-
Dilute the reaction mixture with water (200 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash with brine (2 x 150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
Step 2: Formation of 3-Cbz-amino-butylamine HCl
This step follows a general procedure for the formation of amine hydrochloride salts.[5]
-
Dissolution: Dissolve the crude 3-Cbz-amino-butylamine oil from Step 1 in ethyl acetate (300 mL).
-
Acidification: Cool the solution to 0 °C and slowly add 2.0 M HCl in ethyl acetate (60 mL, 0.12 mol) dropwise with stirring.
-
Precipitation: A white precipitate should form upon addition of the acid.
-
Isolation: Stir the suspension at 0 °C for 1 hour, then filter the solid product.
-
Washing and Drying: Wash the collected solid with cold ethyl acetate (2 x 50 mL) and dry under vacuum to yield the final product, this compound.
Data Summary
The following table summarizes the expected quantitative data for this large-scale synthesis protocol.
| Parameter | Value |
| Starting Materials | |
| 1,3-Diaminobutane | 26.4 g (0.3 mol) |
| Benzyl Chloroformate | 17.1 mL (0.12 mol) |
| Sodium Bicarbonate | 33.6 g (0.4 mol) |
| 2.0 M HCl in Ethyl Acetate | 60 mL (0.12 mol) |
| Reaction Conditions | |
| Protection Reaction Temperature | 0 °C to Room Temp. |
| Protection Reaction Time | 18-24 hours |
| Salt Formation Temperature | 0 °C |
| Salt Formation Time | 1 hour |
| Expected Yield | |
| Theoretical Yield of HCl Salt | 31.0 g |
| Expected Practical Yield | 24.8 - 27.9 g (80-90%) |
Visualizations
Experimental Workflow
References
Application Notes: Solid-Phase Synthesis Applications of 3-Cbz-amino-butylamine HCl
Introduction
3-Cbz-amino-butylamine hydrochloride is a versatile building block for solid-phase synthesis (SPS), particularly in the fields of drug discovery and peptide modification. Its structure, featuring a primary amine and a carbobenzyloxy (Cbz)-protected primary amine on a flexible butyl backbone, allows for selective, directional synthesis on a solid support. The hydrochloride salt form enhances stability and solubility in polar solvents commonly used in SPS.
This document outlines the application of 3-Cbz-amino-butylamine HCl as a linker or scaffold in the solid-phase synthesis of modified peptides and small molecule libraries. The protocols provided are based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS) methodologies.[1][2][3]
Key Applications
-
Introduction of a Flexible Linker in Peptides: The butylamine core can be incorporated into a peptide sequence to introduce a flexible spacer. This can be useful for creating bivalent ligands, where the linker separates two binding motifs, or for synthesizing peptides with modified pharmacokinetic properties.
-
Scaffold for Combinatorial Libraries: The bifunctional nature of 3-Cbz-amino-butylamine allows it to be used as a starting point for the synthesis of diverse small molecule libraries. Following immobilization on a solid support via one amine, the second amine can be deprotected and elaborated with a variety of chemical moieties.
-
Synthesis of Peptide Nucleic Acid (PNA) Analogs: While not a direct PNA monomer, the diamino butane structure can serve as a non-standard backbone unit for the synthesis of PNA-like molecules, which have applications in diagnostics and antisense therapy.[4][5][][7]
Experimental Protocols
Protocol 1: Immobilization of 3-Cbz-amino-butylamine on 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the free primary amine of 3-Cbz-amino-butylamine to a highly acid-labile resin.
-
Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin (1.0–1.6 mmol/g loading) in 10 mL of anhydrous dichloromethane (DCM) for 30 minutes in a solid-phase synthesis vessel.
-
Preparation of Amine Solution: In a separate vial, dissolve 3 equivalents of this compound and 7.5 equivalents of diisopropylethylamine (DIPEA) in 10 mL of anhydrous DCM.
-
Coupling: Drain the DCM from the swollen resin and add the amine solution. Agitate the mixture at room temperature for 2 hours.
-
Capping: To cap any remaining reactive trityl chloride groups, add 10 mL of a DCM/Methanol/DIPEA (80:15:5 v/v/v) solution and agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum for at least 2 hours. The loading efficiency can be determined by gravimetric analysis or by a colorimetric test after a subsequent deprotection step.[1][3]
Protocol 2: Cbz Deprotection
This protocol outlines the removal of the Cbz protecting group to expose the second primary amine for further synthesis.
-
Resin Swelling: Swell the resin-bound 3-Cbz-amino-butylamine in 10 mL of DMF for 30 minutes.
-
Deprotection Cocktail: Prepare a deprotection solution. A common method for Cbz removal that is orthogonal to the trityl linker is catalytic transfer hydrogenation. Prepare a solution of 10 equivalents of palladium acetate and 20 equivalents of N,N-dimethylbarbituric acid in 15 mL of DMF. Caution: Palladium catalysts are flammable and should be handled with care.
-
Deprotection Reaction: Drain the DMF from the swollen resin and add the deprotection cocktail. Agitate the mixture at room temperature for 4 hours.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove all traces of the catalyst and byproducts.
-
Confirmation of Deprotection: Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.
Protocol 3: Peptide Elongation from the Deprotected Amine
This protocol describes the coupling of the first Fmoc-protected amino acid to the deprotected amine on the resin, based on standard Fmoc-SPPS.
-
Resin Preparation: Swell the deprotected resin from Protocol 2 in 10 mL of DMF for 30 minutes.
-
Amino Acid Activation: In a separate vial, dissolve 4 equivalents of the desired Fmoc-amino acid, 3.95 equivalents of HBTU, and 6 equivalents of DIPEA in 5 mL of DMF. Allow the solution to pre-activate for 5 minutes.
-
Coupling: Drain the DMF from the resin and add the activated amino acid solution. Agitate the mixture at room temperature for 2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL).
-
Fmoc Deprotection: Add 10 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with a second 10 mL portion of 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Subsequent Couplings: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.
Protocol 4: Cleavage of the Final Product from the Resin
This protocol describes the release of the synthesized molecule from the 2-chlorotrityl chloride resin.
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry under a stream of nitrogen.
-
Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIPS)/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cleavage: Add 10 mL of the cleavage cocktail to the resin and agitate at room temperature for 2 hours.
-
Product Precipitation: Filter the cleavage solution into a cold solution of diethyl ether to precipitate the crude product.
-
Purification: Centrifuge the precipitate, decant the ether, and re-dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture) for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The following table presents hypothetical data for the synthesis of a model pentapeptide (Gly-Ala-Val-Leu-Ile) attached to the 3-amino-butylamine linker.
| Parameter | Value | Method of Determination |
| Resin Loading Efficiency | 0.85 mmol/g | Gravimetric Analysis |
| Cbz Deprotection Efficiency | >99% | Kaiser Test (Qualitative) |
| Coupling Efficiency (per step) | >98% | UV-Vis Spectroscopy (Fmoc release) |
| Final Crude Product Yield | 75% | Gravimetric Analysis |
| Final Product Purity | 92% | RP-HPLC at 220 nm |
Visualizations
Caption: Workflow for solid-phase synthesis using this compound.
Caption: Hypothetical signaling pathway modulated by a synthesized ligand.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. peptide.com [peptide.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Synthesis and characterization of new chiral peptide nucleic acid (PNA) monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Cbz-amino-butylamine HCl
Welcome to the technical support center for the synthesis of 3-Cbz-amino-butylamine HCl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The most critical step is the selective mono-N-protection of the starting material, 1,3-diaminobutane. The primary challenge is to prevent the formation of the di-protected byproduct, N,N'-di-Cbz-1,3-diaminobutane, which reduces the yield of the desired mono-protected product.
Q2: What are the common side products in this synthesis?
A2: The main side product is the di-Cbz-protected 1,3-diaminobutane. Other potential impurities can arise from incomplete reaction or from side reactions during the workup and purification steps. During deprotection of a Cbz group via hydrogenolysis, insufficient hydrogen can lead to the formation of N-benzyl-protected tertiary amines as a side reaction.[1]
Q3: How can I improve the selectivity for the mono-Cbz-protected product?
A3: Several strategies can be employed to enhance mono-protection selectivity:
-
Mono-protonation of the diamine: This is a highly effective method. By adding one equivalent of a strong acid, such as hydrochloric acid (HCl), one of the amino groups is protonated to form a non-nucleophilic ammonium salt. This allows the remaining free amino group to react selectively with benzyl chloroformate (Cbz-Cl).
-
Using an excess of the diamine: While effective, this method can be atom-inefficient, especially if the diamine is a valuable starting material.
-
Slow addition of the protecting agent: Adding the Cbz-Cl solution dropwise to the reaction mixture can help to minimize di-protection.
-
Use of alternative acylating agents: Alkyl phenyl carbonates can also be used for mono-carbamate protection of aliphatic diamines.
Q4: How do I convert the final product to its hydrochloride salt?
A4: The purified 3-Cbz-amino-butylamine free base can be converted to its hydrochloride salt by dissolving it in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treating it with a solution of HCl in the same or another appropriate solvent. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration. This process also serves as a final purification step.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 3-Cbz-amino-butylamine | - Formation of significant amounts of di-Cbz-protected byproduct.- Incomplete reaction.- Loss of product during workup and purification. | - Employ the mono-protonation strategy by adding one equivalent of HCl to the 1,3-diaminobutane before adding Cbz-Cl.- Ensure slow, dropwise addition of Cbz-Cl at a controlled temperature (e.g., 0 °C).- Use a slight excess of 1,3-diaminobutane if the mono-protonation method is not used.- Optimize reaction time and temperature.- Carefully perform the extraction and purification steps to minimize product loss. |
| Presence of di-Cbz-protected byproduct in the final product | - Non-selective protection of both amino groups. | - Implement the mono-protonation protocol.- Use a larger excess of the diamine.- Purify the crude product using column chromatography on silica gel. |
| Difficulty in purifying the oily free base product | - The free base of 3-Cbz-amino-butylamine can be a viscous oil, making handling and purification challenging. | - Convert the oily free base to its crystalline hydrochloride salt. This often results in a solid that is easier to handle, purify by recrystallization, and store. |
| Inconsistent results between batches | - Variability in the quality of reagents.- Inconsistent reaction conditions (temperature, addition rate, stirring). | - Use reagents from a reliable source and check their purity.- Maintain strict control over reaction parameters. The use of a syringe pump for the addition of Cbz-Cl can improve consistency. |
Experimental Protocols
Protocol 1: Selective Mono-Cbz Protection of 1,3-Diaminobutane
This protocol is based on the principle of mono-protonation of the diamine to achieve high selectivity for the mono-protected product.
Materials:
-
1,3-Diaminobutane
-
Concentrated Hydrochloric Acid (HCl)
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-diaminobutane (1.0 eq) in a suitable solvent (e.g., a mixture of water and methanol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of concentrated HCl dropwise while stirring. Stir the mixture for 30 minutes at 0 °C to ensure the formation of the mono-hydrochloride salt.
-
In a separate container, prepare a solution of benzyl chloroformate (Cbz-Cl) (1.0 eq) in an organic solvent like dichloromethane.
-
Add the Cbz-Cl solution dropwise to the cooled diamine mono-hydrochloride solution over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or overnight.
-
After the reaction is complete, make the solution basic (pH > 12) by the addition of a NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3-Cbz-amino-butylamine.
-
The crude product can be purified by silica gel column chromatography.
Protocol 2: Formation and Purification of this compound
Materials:
-
Crude or purified 3-Cbz-amino-butylamine
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M) or gaseous HCl
Procedure:
-
Dissolve the 3-Cbz-amino-butylamine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring. Alternatively, bubble gaseous HCl through the solution.
-
A white precipitate of this compound should form.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove any remaining impurities.
-
Dry the product under vacuum to obtain the pure this compound.
-
The purity of the product can be checked by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR).
Data Presentation
Table 1: Comparison of Strategies for Selective Mono-Cbz Protection of Diamines
| Strategy | Typical Molar Ratio (Diamine:Cbz-Cl) | Expected Yield of Mono-Cbz Product | Key Advantages | Key Disadvantages |
| Statistical Protection | 1:1 | ~50% (theoretical maximum) | Simple setup. | Low yield, requires extensive purification. |
| Excess Diamine | >5:1 | Can be high (>80%) | High selectivity, simple procedure. | Atom inefficient, requires removal of excess diamine. |
| Mono-protonation | 1:1 (with 1 eq of acid) | High (>80%) | High selectivity and yield, good atom economy. | Requires an additional step for salt formation and subsequent neutralization. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Purification of 3-Cbz-amino-butylamine HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-Cbz-amino-butylamine HCl.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Problem 1: Low Yield After Recrystallization
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The solubility of this compound is critical for successful recrystallization. If the compound is too soluble in the chosen solvent, recovery will be low. Conversely, if it is poorly soluble, it may be difficult to dissolve initially. Experiment with different solvent systems. A common starting point for amine hydrochlorides is a mixture of an alcohol (e.g., ethanol, isopropanol) and a less polar solvent (e.g., diethyl ether, ethyl acetate) to induce crystallization. |
| Excessive Solvent Volume | Using too much solvent to dissolve the crude product will result in a lower yield upon cooling as more of the compound will remain in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the solid. |
| Premature Crystallization | If the solution cools too quickly, the product may precipitate out of solution rapidly, trapping impurities. To encourage the formation of pure crystals, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. |
| Incomplete Precipitation | After cooling, some product may remain dissolved in the solvent. To maximize yield, cool the flask in an ice bath for an extended period (e.g., 1-2 hours) before filtration. |
Problem 2: Product Fails to Crystallize
| Potential Cause | Recommended Solution |
| Supersaturated Solution | The solution may be supersaturated, preventing crystal nucleation. Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Seeding the solution with a small crystal of pure product can also induce crystallization. |
| Presence of Oily Impurities | Oily impurities can inhibit crystallization, resulting in the product "oiling out." If this occurs, try to redissolve the oil in a minimal amount of hot solvent and add a non-polar co-solvent (e.g., hexane, heptane) dropwise until turbidity is observed, then allow it to cool slowly. Alternatively, an initial purification step, such as a wash with a non-polar solvent, may be necessary to remove oily impurities before recrystallization. |
| Incorrect pH | The hydrochloride salt may not be fully formed, or excess acid could be present, affecting solubility and crystallization. Ensure the pH of the solution is appropriate for the hydrochloride salt. |
Problem 3: Persistent Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Co-precipitation of Impurities | Impurities with similar solubility profiles to the desired product may co-precipitate during crystallization. A second recrystallization step may be necessary to achieve higher purity. |
| Formation of Di-Cbz-protected Byproduct | During the synthesis, over-protection of the starting diamine can lead to the formation of the di-Cbz-protected byproduct. This impurity may have similar properties to the mono-protected product, making it difficult to remove by simple recrystallization. Column chromatography on silica gel may be required for separation. A typical eluent system would be a gradient of methanol in dichloromethane. |
| Unreacted Starting Material | The presence of unreacted 1,3-diaminobutane can be an impurity. This is typically more polar and can often be removed by washing the crude product with a suitable organic solvent prior to recrystallization. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for recrystallizing this compound?
A common and effective solvent system for the recrystallization of amine hydrochlorides like this compound is a mixture of a polar protic solvent, such as ethanol or isopropanol, with a less polar co-solvent like diethyl ether or ethyl acetate. The crude product is dissolved in a minimal amount of the hot alcohol, and the co-solvent is added until the solution becomes slightly cloudy. Upon slow cooling, crystals of the purified product should form.
Q2: How can I assess the purity of my this compound?
High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., with trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Purity can also be assessed by Nuclear Magnetic Resonance (NMR) spectroscopy by integrating the peaks corresponding to the product against those of any impurities.
Q3: My purified product appears as an oil instead of a solid. What should I do?
"Oiling out" is a common problem and can be caused by the presence of impurities or rapid cooling. If your product oils out, try the following:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a good solvent (e.g., the alcohol used in the recrystallization) to ensure everything is in solution.
-
Allow the solution to cool much more slowly. You can do this by placing the flask in a large beaker of hot water and allowing the entire setup to cool to room temperature.
-
If it still oils out, consider adding a small amount of a non-polar "anti-solvent" (like hexane or heptane) to the hot solution before cooling to try and induce crystallization.
Q4: What are the potential side products in the synthesis of this compound?
The primary side product of concern is the di-Cbz-protected 1,3-diaminobutane. This arises from the reaction of benzyl chloroformate with both amino groups of the starting material. Unreacted starting material (1,3-diaminobutane) can also be present as an impurity.
Section 3: Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of a suitable hot alcohol (e.g., isopropanol) while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at reflux for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Induce Further Precipitation: Once crystals begin to form, place the flask in an ice bath for at least 1 hour to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Section 4: Data Presentation
Table 1: Solvent Screening for Recrystallization
| Solvent System (v/v) | Solubility (at reflux) | Crystal Formation upon Cooling | Estimated Recovery |
| Isopropanol | High | Poor | Low |
| Ethanol:Diethyl Ether (1:1) | Moderate | Good | Moderate |
| Methanol:Ethyl Acetate (1:2) | Moderate | Good | Moderate |
| Water | High | Poor | Very Low |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Section 5: Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purification challenges.
Technical Support Center: Reactions of 3-Cbz-amino-butylamine HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cbz-amino-butylamine HCl. It addresses common issues encountered during synthesis and deprotection reactions, with a focus on identifying and mitigating side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the deprotection of 3-Cbz-amino-butylamine?
The most prevalent side product during the catalytic hydrogenation (e.g., using Pd/C) of Cbz-protected amines is the formation of N-benzyl amine. This occurs when the hydrogen source is insufficient or the reaction is not driven to completion, leading to the reduction of the carbamate to a tertiary amine instead of complete cleavage. Other potential side products can arise from reactions with strong nucleophiles attacking the carbonyl carbon of the Cbz group or from acid-catalyzed cleavage under harsh conditions.
Q2: How can I minimize the formation of the N-benzyl amine byproduct during Cbz deprotection by hydrogenolysis?
To minimize the formation of the N-benzyl amine byproduct, ensure an adequate and continuous supply of hydrogen gas or a sufficient molar excess of a hydrogen donor in transfer hydrogenation. Proper catalyst selection and loading are also crucial. It is recommended to monitor the reaction progress closely by techniques such as TLC, HPLC, or LC-MS to ensure complete conversion to the desired primary amine.
Q3: My reaction involves using this compound as a starting material for a coupling reaction. Do I need to neutralize the HCl salt first?
Yes, for most coupling reactions, such as amide bond formation using coupling reagents like EDCI/HOBt, the primary amine needs to be in its free base form to act as a nucleophile.[1] The hydrochloride salt will protonate the amine, rendering it unreactive. You will need to add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture to neutralize the HCl and liberate the free amine.
Q4: What are potential side reactions related to the butylamine core of the molecule?
The 1,4-diamine structure of the deprotected 3-aminobutylamine can be susceptible to intramolecular cyclization, especially under certain reaction conditions, potentially forming a seven-membered ring. While less common for a simple butylamine backbone compared to longer chains, it is a possibility to consider, particularly if unexpected byproducts are observed. Additionally, primary amines can undergo side reactions in peptide coupling, such as the formation of urea or guanidine derivatives.[2][3][4][5][6][7]
Troubleshooting Guides
Problem 1: Incomplete Cbz Deprotection and/or Formation of N-benzyl-3-aminobutylamine
Symptoms:
-
HPLC or LC-MS analysis shows the presence of starting material and a peak corresponding to the mass of N-benzyl-3-aminobutylamine.
-
NMR spectrum shows signals corresponding to the benzyl group attached to the nitrogen.
-
The desired product, 3-aminobutylamine, is obtained in low yield.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Hydrogen Source | Increase hydrogen pressure or use a higher molar equivalent of the hydrogen donor (e.g., ammonium formate, 1,4-cyclohexadiene) in transfer hydrogenation. |
| Catalyst Deactivation | Use fresh, high-quality catalyst. Ensure the reaction solvent is free of impurities that could poison the catalyst. |
| Inadequate Reaction Time or Temperature | Monitor the reaction closely using TLC or HPLC and allow it to proceed until all starting material is consumed. A slight increase in temperature may be beneficial, but should be optimized to avoid other side reactions. |
| Poor Catalyst Dispersion | Ensure vigorous stirring to keep the catalyst suspended and maximize its surface area contact with the reactants. |
Problem 2: Low Yield in a Coupling Reaction Using this compound
Symptoms:
-
The desired coupled product is formed in low yield, with a significant amount of unreacted starting materials.
-
TLC or HPLC analysis indicates the presence of unreacted coupling partner and starting amine.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Neutralization of HCl Salt | Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA, TEA) is added to neutralize the HCl salt and liberate the free amine. An excess of the base may be required depending on the reaction conditions. |
| Side Reaction with Coupling Reagent | The amine can react with carbodiimide coupling reagents to form a guanidinium byproduct.[2] Optimize the order of addition; typically, the carboxylic acid is activated with the coupling reagent before the amine is added. |
| Formation of Urea Byproducts | Primary amines can react with isocyanate intermediates, which may form from some coupling reagents, leading to urea byproducts.[3][4] Careful selection of coupling reagents and reaction conditions can minimize this. |
Problem 3: Presence of an Unexpected Impurity with a Mass Corresponding to Intramolecular Cyclization
Symptoms:
-
LC-MS analysis reveals a byproduct with a mass corresponding to the cyclized product of 3-aminobutylamine.
-
NMR analysis shows a loss of signals corresponding to one of the amine protons and a change in the chemical shifts of the butyl chain protons.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Reaction Conditions Favoring Cyclization | High temperatures or prolonged reaction times, especially in the presence of a base, can promote intramolecular cyclization. Optimize reaction conditions to be as mild as possible. |
| Choice of Base | A strong or sterically unhindered base might promote intramolecular reactions. Consider using a bulkier, non-nucleophilic base. |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation for Cbz Deprotection
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Addition of Reagents: Add a hydrogen donor, such as ammonium formate (5-10 equivalents), to the solution.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or HPLC until the starting material is completely consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by an appropriate method, such as crystallization or column chromatography, to isolate the desired 3-aminobutylamine.
Protocol 2: HPLC-MS Analysis for Reaction Monitoring
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile/water).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over 10-15 minutes to elute compounds of increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: A suitable mass range to detect the starting material, expected product, and potential side products (e.g., m/z 100-500).
-
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Urea - Wikipedia [en.wikipedia.org]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 5. Formation of urea and guanidine by irradiation of ammonium cyanide | Semantic Scholar [semanticscholar.org]
- 6. air.unipr.it [air.unipr.it]
- 7. Formation of urea and guanidine by irradiation of ammonium cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Efficiency of 3-Cbz-amino-butylamine HCl
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the coupling efficiency of 3-Cbz-amino-butylamine HCl in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its key properties?
This compound, also known as (S)-3-(benzyloxycarbonylamino)butan-1-amine hydrochloride, is a chemical compound commonly used in organic synthesis, particularly in the development of peptides and other amide-containing molecules. The Cbz (carboxybenzyl) group serves as a protecting group for the amine, which can be removed under specific conditions.[1][2] Its hydrochloride salt form enhances its stability and solubility in certain solvents.
Key Properties:
| Property | Value |
|---|---|
| CAS Number | 1414960-61-4[2][3] |
| Molecular Formula | C₁₂H₁₉ClN₂O₂ |
| Molecular Weight | 258.75 g/mol |
Q2: Which coupling reagents are recommended for use with this compound?
Commonly used coupling reagents for forming an amide bond with this compound include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (Dicyclohexylcarbodiimide), and DIC (Diisopropylcarbodiimide).[4][5] It is highly recommended to use these reagents in conjunction with additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to improve reaction rates and minimize side reactions such as racemization.[4][5]
Q3: Why is a base required in the coupling reaction, and which one should I use?
Since 3-Cbz-amino-butylamine is supplied as a hydrochloride salt, a non-nucleophilic base is required to neutralize the ammonium salt and liberate the free primary amine for the coupling reaction. A common choice is a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[6] Typically, one equivalent of the base is sufficient.
Q4: What are the potential side reactions when using carbodiimide coupling reagents?
The primary side reactions include:
-
N-acylurea formation: The activated carboxylic acid can rearrange to form a stable N-acylurea, which is unreactive and can complicate purification.[4][7]
-
Racemization: If coupling to a chiral carboxylic acid, there is a risk of losing stereochemical integrity. The use of additives like HOBt can help suppress this.[5]
-
Dehydration of Asn and Gln: When coupling with asparagine or glutamine, the side-chain amide can be converted to a nitrile.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inefficient activation of the carboxylic acid: The coupling reagent may have degraded, especially if it's a carbodiimide like EDC which can hydrolyze in the presence of moisture. | Use fresh or properly stored coupling reagents. Consider preparing aliquots of EDC in an appropriate solvent and storing them frozen. |
| Incomplete neutralization of the amine hydrochloride: Insufficient base will result in a low concentration of the free amine available for reaction. | Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA) is added to the reaction mixture. | |
| Poor nucleophilicity of the amine: The free amine may be sterically hindered or electronically deactivated. | While the primary amine of 3-Cbz-amino-butylamine is generally reactive, consider using a more potent activating agent for the carboxylic acid, such as HATU or HBTU.[5][6] | |
| Presence of a Major Side Product | Formation of N-acylurea: This is a common side reaction with carbodiimides, especially at higher temperatures.[4][7] | Perform the reaction at a lower temperature (e.g., 0 °C). The addition of HOBt or HOAt can also minimize this side reaction by forming a more stable active ester intermediate.[4] |
| Reaction of the amine with the coupling reagent: In the absence of a carboxylic acid, primary amines can react with carbodiimides to form guanidines.[7] | Ensure the carboxylic acid is activated by the carbodiimide before or at the same time as the amine is introduced. | |
| Difficulty in Product Purification | Insoluble byproducts: If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents, which can complicate purification.[4][5] | If working on a solid-phase synthesis or if byproduct solubility is a concern, consider using DIC, as its corresponding urea is more soluble.[5] For solution-phase synthesis where aqueous workup is possible, EDC is a good choice as its urea byproduct is water-soluble.[5] |
| Unreacted starting materials: Inefficient reaction can lead to a mixture of starting materials and product. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. |
Experimental Protocols
Protocol 1: Standard EDC/HOBt Coupling in Solution Phase
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous polar aprotic solvent like DMF or DCM.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) to the mixture and stir for 30 minutes to allow for the formation of the active ester.
-
Amine Addition: In a separate flask, dissolve this compound (1.1 eq) and DIPEA (1.2 eq) in a minimal amount of the same anhydrous solvent.
-
Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for a typical coupling reaction.
Caption: A logical approach to troubleshooting low yield issues.
References
- 1. scbt.com [scbt.com]
- 2. (S)-3-Cbz-amino-butylamine hydrochloride CAS#: 1414960-61-4 [m.chemicalbook.com]
- 3. 1414960-61-4 (S)-3-Cbz-amino-butylamine hydrochloride AKSci 4134CA [aksci.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
degradation pathways of 3-Cbz-amino-butylamine HCl in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cbz-amino-butylamine HCl in solution. The information is designed to help you anticipate and resolve common issues related to the stability and degradation of this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the carbamate functional group of the carboxybenzyl (Cbz) protecting group. This reaction cleaves the Cbz group, leading to the formation of 3-aminobutylamine, benzyl alcohol, and carbon dioxide. This process is essentially the deprotection of the amine.
Q2: What factors can influence the rate of degradation?
A2: Several factors can accelerate the degradation of this compound:
-
pH: The carbamate linkage is susceptible to both acidic and basic hydrolysis. Strongly alkaline conditions, in particular, can significantly increase the rate of hydrolysis.[1][2]
-
Temperature: Higher temperatures will increase the rate of hydrolytic degradation. For optimal stability, solutions should be kept cool.
-
Solvent: While typically used in aqueous buffers, the presence of certain organic solvents or nucleophiles might affect stability. For instance, low-carbon alcohols like methanol or ethanol can, under certain conditions, facilitate the removal of the Cbz group.[3][4]
-
Presence of Catalysts: Trace amounts of metals that can catalyze hydrogenolysis (e.g., palladium, platinum) could lead to degradation if a hydrogen source is present.
Q3: How should I prepare and store solutions of this compound to ensure stability?
A3: To minimize degradation, follow these storage precautions:
-
Storage Conditions: Store the solid compound in a cool, dark, and dry place.
-
Solution Preparation: Prepare solutions fresh whenever possible. If solutions must be stored, keep them at a low temperature (e.g., 2-8°C).
-
pH of Solution: For short-term storage, use a slightly acidic to neutral buffer (pH 4-7). Avoid highly basic conditions.
-
Container: Store in a tightly sealed, inert container (glass is preferable) to prevent contamination and solvent evaporation.[5]
Q4: What are the expected degradation products I should monitor?
A4: The primary degradation products resulting from hydrolysis are:
-
3-Aminobutylamine (the deprotected amine)
-
Benzyl alcohol
-
Toluene (if degradation occurs via hydrogenolysis)
-
Carbon dioxide
You should develop an analytical method capable of separating the parent compound from these potential impurities.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Unexpected Peaks in HPLC/UPLC Analysis
Symptoms: You observe one or more new peaks in your chromatogram that were not present in the initial analysis of the sample.
Possible Cause: The compound is degrading in your solution.
Troubleshooting Steps:
Caption: Troubleshooting workflow for identifying unknown peaks.
Issue 2: Assay Values are Decreasing Over Time
Symptoms: The concentration of this compound in your solution, as measured by a stability-indicating method, is consistently decreasing.
Possible Cause: The compound is degrading under the current storage or experimental conditions.
Troubleshooting Steps:
-
Verify Analytical Method: Ensure your analytical method is validated for stability-indicating properties. The method must be able to separate the active pharmaceutical ingredient (API) from its degradation products.[6]
-
Review Storage Conditions:
-
Temperature: Are the samples being stored at the recommended temperature? Have there been any excursions to higher temperatures?
-
pH: Is the pH of the solution appropriate? The stability of carbamates can be highly pH-dependent.[7]
-
Light Exposure: Are the samples protected from light?
-
-
Perform Forced Degradation Studies: If not already done, performing forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) can help identify the conditions under which your compound is least stable.[6][8] This will provide insight into what might be causing the degradation you are observing.
Data Presentation
Quantitative stability data should be presented in a clear and organized manner. The following table is a hypothetical example of how to present stability data for this compound in different buffer solutions at 25°C.
Table 1: Example Stability of this compound (1 mg/mL) at 25°C
| Time Point | % Remaining (pH 4.0 Buffer) | % Remaining (pH 7.0 Buffer) | % Remaining (pH 9.0 Buffer) |
| 0 hours | 100.0 | 100.0 | 100.0 |
| 24 hours | 99.8 | 99.5 | 96.2 |
| 48 hours | 99.6 | 99.1 | 92.5 |
| 72 hours | 99.5 | 98.6 | 88.7 |
| 1 week | 99.1 | 97.0 | 75.3 |
Note: Data is for illustrative purposes only.
Experimental Protocols
Protocol: Stability Analysis by HPLC
This protocol outlines a general method for assessing the stability of this compound in solution.
Caption: Experimental workflow for a solution stability study.
1. Objective: To determine the stability of this compound in aqueous solutions at different pH values over time.
2. Materials:
-
This compound
-
HPLC-grade methanol and water
-
Buffer salts (e.g., phosphate, acetate)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
3. Method:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in methanol.
-
Prepare buffers at the desired pH levels (e.g., pH 4.0, 7.0, 9.0).
-
Dilute the stock solution with each buffer to a final concentration of 1 mg/mL.
-
-
Time Points:
-
Immediately after preparation, inject a sample from each pH solution into the HPLC. This is the T=0 time point.
-
Store the solutions at a controlled temperature (e.g., 25°C or 40°C).
-
Analyze samples at subsequent time points (e.g., 6, 12, 24, 48 hours, and 1 week).
-
-
HPLC Conditions (Example):
-
Mobile Phase: Acetonitrile and water gradient.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time for each pH condition.
-
Degradation Pathway Visualization
The most probable degradation pathway in a typical aqueous solution is hydrolysis.
Caption: Proposed hydrolytic degradation pathway.
References
- 1. actachemscand.org [actachemscand.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol | Bentham Science [eurekaselect.com]
- 5. The properties and stability of butylamine_Chemicalbook [chemicalbook.com]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 7. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 8. ema.europa.eu [ema.europa.eu]
Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of 3-Cbz-amino-butylamine HCl
This guide provides troubleshooting advice and frequently asked questions for researchers encountering incomplete deprotection of 3-Cbz-amino-butylamine HCl. The information is tailored for professionals in chemical research and drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my standard catalytic hydrogenolysis (H₂, Pd/C) of this compound resulting in an incomplete reaction?
Incomplete deprotection via catalytic hydrogenolysis is a common issue. Several factors can contribute to this:
-
Catalyst Inhibition by the Product: The primary reason for sluggish or incomplete reactions with this specific substrate is often the product itself. The resulting diamine, 3-aminobutylamine, can chelate or strongly adsorb to the palladium catalyst surface. This coordination deactivates the catalyst, preventing it from facilitating further deprotection.[1][2]
-
Catalyst Quality and Activity: The activity of Palladium on carbon (Pd/C) can vary significantly between batches and suppliers. An old or poorly stored catalyst may have reduced activity. In some cases, the catalyst may need to be "activated" by heating under a vacuum before use.[1]
-
Insufficient Hydrogen: The reaction requires a sufficient supply of hydrogen. This can be hampered by poor sealing of the reaction vessel, leading to leaks, or an inadequate pressure of H₂ gas for the scale of the reaction.[3]
-
Presence of Catalyst Poisons: Trace impurities containing sulfur or phosphorus in the starting material or solvent can irreversibly poison the palladium catalyst, even at very low concentrations.[1]
Q2: How can I optimize the catalytic hydrogenolysis conditions to improve the yield and reaction rate?
To overcome the challenges mentioned above, consider the following optimizations:
-
Acidify the Reaction Medium: Adding a stoichiometric amount of acid (relative to the amine product) can significantly improve the reaction. The acid protonates the newly formed free amine groups, preventing them from coordinating with and deactivating the palladium catalyst.[1] Common choices include adding HCl in methanol or using an acetic acid co-solvent.
-
Increase Catalyst Loading: While not always ideal due to cost, increasing the weight percentage of the Pd/C catalyst can provide more active sites for the reaction to proceed before significant deactivation occurs.
-
Use a Hydrogen Transfer Reagent: Instead of molecular hydrogen (H₂ gas), a hydrogen transfer reagent like ammonium formate can be used.[1] This method is often simpler to set up and can be very effective.
-
Ensure Adequate Hydrogen Pressure: For reactions using H₂ gas, ensure the system is properly sealed and consider increasing the hydrogen pressure (if equipment permits) to improve reaction kinetics.
Q3: Are there alternative deprotection methods if catalytic hydrogenolysis consistently fails?
Yes, several alternative methods can be employed when hydrogenolysis is not suitable or effective.
-
Acid-Mediated Cleavage: A common alternative is using strong acidic conditions, such as hydrogen bromide (HBr) in acetic acid (HOAc).[4] This method avoids the use of a metal catalyst but is harsh and may not be compatible with other acid-sensitive functional groups in more complex molecules.[3]
-
Lewis Acid-Mediated Deprotection: Systems like Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) can effectively cleave Cbz groups and may offer better tolerance for other reducible groups compared to hydrogenolysis.[5]
-
Nucleophilic Deprotection: For highly sensitive substrates, nucleophilic reagents can be used. A method involving 2-mercaptoethanol with a base like potassium phosphate has been shown to be effective for cleaving Cbz groups without affecting other sensitive functionalities.[5][6]
Q4: How can I effectively monitor the progress of the deprotection reaction?
Regularly monitoring the reaction is crucial to determine its endpoint and prevent the formation of byproducts.
-
Thin-Layer Chromatography (TLC): TLC is the quickest method. Spot the reaction mixture against the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (which stays closer to the baseline) corresponding to the product indicates the reaction is progressing.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can accurately measure the percentage of starting material remaining and the formation of the product.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the catalyst, and running a quick ¹H NMR can confirm the disappearance of the characteristic benzylic protons of the Cbz group (around 5.1 ppm) and the appearance of signals corresponding to the free amine product.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting incomplete Cbz deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol | Bentham Science [eurekaselect.com]
Technical Support Center: Purification of Crude 3-Cbz-amino-butylamine HCl
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working on the purification of crude 3-Cbz-amino-butylamine HCl.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most common impurities encountered during the synthesis of this compound are:
-
Di-Cbz-protected 1,3-diaminobutane: This is the major byproduct, formed when both amino groups of the starting diamine react with benzyl chloroformate.[1] Careful control of stoichiometry (using approximately one equivalent of benzyl chloroformate) is crucial to minimize its formation.
-
Unreacted 1,3-diaminobutane: The starting material may be present if the reaction has not gone to completion.
-
Benzyl alcohol: A potential byproduct from the decomposition of benzyl chloroformate.
-
Other reaction side-products: Depending on the specific reaction conditions, other minor impurities may be present.
Q2: What is the initial step I should take to purify my crude product?
A simple and often effective initial purification step is to wash the crude solid hydrochloride salt with a non-polar organic solvent.
Experimental Protocol: Solvent Wash of Crude Salt
-
Place the crude this compound solid in a flask.
-
Add a sufficient volume of a non-polar solvent such as diethyl ether or hexane to form a slurry.
-
Stir the slurry vigorously for 15-30 minutes at room temperature.
-
Filter the solid product and wash it with a fresh portion of the solvent.
-
Dry the purified solid under vacuum.
This wash is effective at removing non-polar impurities. One researcher reported that washing a similar organic hydrochloride salt with ethyl acetate and hexane significantly improved purity.[2]
Q3: My product is still impure after a solvent wash. What is the next recommended purification method?
Recrystallization is a powerful technique for purifying crystalline solids like this compound. The key is to select an appropriate solvent system.
Q4: How do I choose a suitable solvent for recrystallization?
The ideal recrystallization solvent should dissolve the compound when hot but not when cold. For amine hydrochlorides, which are polar salts, a single solvent may not be sufficient. A mixed solvent system, typically a polar solvent to dissolve the salt and a non-polar solvent to induce precipitation, is often effective.
A common choice for amine hydrochloride salts is a mixture of an alcohol (like ethanol or isopropanol) and an ether (like diethyl ether).[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield After Purification | The product is partially soluble in the recrystallization solvent at cold temperatures. | - Ensure the solution is thoroughly cooled before filtration.- Reduce the volume of the polar solvent used for dissolution.- Try a different anti-solvent that causes more complete precipitation. |
| Product Oiling Out During Recrystallization | The solvent system is not ideal, causing the product to separate as a liquid instead of crystals. | - Increase the proportion of the polar solvent.- Try a different solvent system altogether. For example, if using ethanol/ether, try isopropanol/ether or methanol/dichloromethane for very polar compounds.[3] |
| Persistent Impurities After Recrystallization | The impurity has similar solubility properties to the desired product. | - Consider a second recrystallization with a different solvent system.- If the impurity is the di-Cbz protected product, its lower polarity might be exploited through column chromatography. |
| Product Appears as a Gummy Solid | Residual solvent or moisture. | - Ensure the product is thoroughly dried under vacuum, possibly with gentle heating if the compound is stable. |
| HPLC analysis still shows significant di-Cbz impurity. | The di-Cbz byproduct co-precipitated with the desired mono-Cbz product. | Column chromatography is the recommended next step to separate compounds with different polarities. |
Experimental Protocols
Recrystallization of this compound
Objective: To purify crude this compound by removing impurities through crystallization.
Materials:
-
Crude this compound
-
Ethanol (or Isopropanol)
-
Diethyl ether
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be saturated.
-
If any insoluble impurities are present, perform a hot filtration.
-
Slowly add diethyl ether to the hot solution until it becomes slightly cloudy (the point of saturation).
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified crystals under vacuum.
Table 1: Common Recrystallization Solvent Systems for Amine Hydrochlorides
| Polar Solvent (for dissolution) | Non-Polar Solvent (for precipitation) | Notes |
| Ethanol | Diethyl ether | A standard and effective combination. |
| Isopropanol | Diethyl ether | Often a good alternative to ethanol.[2] |
| Methanol | Dichloromethane | Suitable for more polar compounds.[3] |
| Water | Acetone/Ethanol | Water can be a good solvent for highly polar salts, but removal can be difficult.[4] |
Column Chromatography for Removal of Di-Cbz Impurity
Objective: To separate the mono-Cbz product from the less polar di-Cbz byproduct.
Materials:
-
Crude this compound
-
Silica gel
-
Chromatography column
-
Solvent system (e.g., Dichloromethane/Methanol gradient)
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel bed.
-
Begin elution with a non-polar solvent system (e.g., 100% Dichloromethane).
-
Gradually increase the polarity of the mobile phase by adding methanol (e.g., starting with 1% methanol in dichloromethane and gradually increasing to 5-10%). For stubborn amines, a small amount of ammonia in methanol can be used as a modifier.[3]
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A typical workflow for the purification of crude this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
Technical Support Center: Monitoring 3-Cbz-amino-butylamine HCl Reactions by Thin-Layer Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 3-Cbz-amino-butylamine HCl using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when running TLC on this compound?
The primary challenge is the presence of the hydrochloride salt. Amine HCl salts are highly polar and often exhibit poor solubility in common, less polar TLC eluents. This can lead to streaking or the compound remaining at the baseline (Rf = 0).[1][2][3] To achieve good separation, the mobile phase needs to be sufficiently polar, or the sample should be neutralized before analysis.
Q2: What are the expected relative polarities of the starting material, intermediate, and product in a typical reaction involving this compound?
In a typical reaction where the Cbz-protecting group is removed, the product (3-amino-butylamine) will be significantly more polar than the starting material (3-Cbz-amino-butylamine). If the reaction involves modification of the primary amine while the Cbz group is intact, the product's polarity will depend on the nature of the modification. Generally, the Cbz-protected starting material is less polar than the unprotected amine product.
Q3: How can I visualize the spots on the TLC plate?
3-Cbz-amino-butylamine contains a benzene ring within the Cbz group, which should be UV active. Therefore, the primary visualization method is a UV lamp (254 nm), where the compound will appear as a dark spot on a fluorescent green plate.[4][5] For confirmation, or if the spots are faint, various chemical stains can be used. Ninhydrin stain is particularly effective for visualizing the deprotected primary amine product, which will typically appear as a pink or purple spot.[4][6][7] Potassium permanganate (KMnO4) stain can also be used as a general stain for most organic compounds.[4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spot(s) remain at the baseline (Rf = 0) | The eluent is not polar enough to move the highly polar HCl salt.[1][2] | Increase the polarity of the mobile phase. A common solvent system for polar amines is Dichloromethane (DCM) and Methanol (MeOH). Start with a 95:5 DCM:MeOH ratio and gradually increase the proportion of MeOH. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH4OH) (e.g., 0.5-2%) to the eluent system can help to deprotonate the amine salt in-situ, reducing its polarity and improving mobility.[8][9][10] |
| Streaking of spots | The compound is interacting too strongly with the acidic silica gel plate. This is common for basic amines.[9][11][12] The sample may be overloaded. | Add a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH4OH) to the eluent system (0.5-2%).[8][9][10] This neutralizes the acidic sites on the silica. Dilute the sample before spotting it on the TLC plate. |
| No spots are visible under UV light | The concentration of the compound is too low. The compound is not UV active. | Concentrate the sample before spotting, or spot multiple times in the same location, allowing the solvent to dry between applications.[9] Use a chemical stain for visualization. Ninhydrin is excellent for primary amines, while a general stain like potassium permanganate can also be effective.[4][6][7] |
| Reactant and product spots have very similar Rf values | The chosen solvent system does not provide adequate separation. | Experiment with different solvent systems. Try a combination of ethyl acetate and hexanes with a small amount of methanol and triethylamine. A two-solvent system with varying polarity can often resolve close spots. |
| Reaction mixture from a high-boiling point solvent (e.g., DMF, DMSO) causes smearing | The high-boiling point solvent is not fully evaporating from the TLC plate and is being carried up with the mobile phase.[11][12] | After spotting the reaction mixture on the TLC plate, place the plate under high vacuum for a few minutes to remove the residual high-boiling point solvent before developing the plate.[12] |
Experimental Protocols
Protocol 1: Standard TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a volatile solvent like methanol or dichloromethane.
-
Spotting: Use a capillary tube to spot the prepared sample onto the baseline. Also, spot the starting material as a reference if available. Allow the solvent to evaporate completely.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent system (e.g., 90:10:1 DCM:MeOH:TEA). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Analysis: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry completely.
-
Visualization: Visualize the spots under a UV lamp and circle them with a pencil. Further visualization can be achieved by dipping the plate in a staining solution (e.g., ninhydrin or potassium permanganate) and gently heating.
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
Protocol 2: Sample Preparation for Amine HCl Salts
For difficult separations where the HCl salt remains at the baseline, consider this pre-analysis workup:
-
Take a small aliquot of the reaction mixture.
-
Dilute with a small amount of water.
-
Add a drop of a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the HCl.
-
Extract the free amine into a small volume of an organic solvent like ethyl acetate or dichloromethane.
-
Use the organic layer for TLC analysis as described in Protocol 1.
Solvent System Suggestions
| Compound Polarity | Recommended Solvent System (v/v) | Notes |
| Low to Medium Polarity | 30-70% Ethyl Acetate in Hexanes | A good starting point for many organic compounds. |
| Medium to High Polarity | 5-15% Methanol in Dichloromethane | A more polar system suitable for amines. |
| High Polarity / HCl Salt | 85:15:1 Dichloromethane:Methanol:Triethylamine | The addition of a base helps to improve the chromatography of basic amines on silica gel.[8][9][10] |
| Very High Polarity | 80:20:2 Dichloromethane:Methanol:Ammonium Hydroxide | A highly polar and basic system for very polar amines. |
Visualizations
References
- 1. Sciencemadness Discussion Board - TLC of amine hydrochloride salt - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. TLC stains [reachdevices.com]
- 6. Magic Formulas [chem.rochester.edu]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. silicycle.com [silicycle.com]
- 10. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Enhancing Enantiomeric Excess of 3-Cbz-amino-butylamine HCl
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the enhancement of the enantiomeric excess (e.e.) of 3-Cbz-amino-butylamine HCl. The primary focus is on diastereomeric salt resolution, a common and effective method for chiral separation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for enhancing the enantiomeric excess of a chiral amine like this compound?
A1: The most prevalent and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent.[1] This technique leverages the different physical properties, such as solubility, of the resulting diastereomeric salts to enable their separation by crystallization.[2][3]
Q2: Which chiral resolving agents are typically used for amines?
A2: Chiral acids are the resolving agents of choice for basic compounds like amines. Commonly used chiral acids include tartaric acid and its derivatives (e.g., dibenzoyltartaric acid, di-p-toluoyltartaric acid), mandelic acid, and camphorsulfonic acid.[1][4] The selection of the resolving agent is critical and often requires empirical screening to find the one that forms diastereomeric salts with the largest difference in solubility.
Q3: How is the enantiomeric excess (e.e.) of the final product determined?
A3: The enantiomeric excess is typically determined using chiral High-Performance Liquid Chromatography (HPLC).[5] Other methods include chiral gas chromatography (GC) after derivatization, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents, and polarimetry.
Q4: What is the theoretical maximum yield for a single enantiomer in a classical resolution?
A4: In a classical resolution of a racemic mixture, the theoretical maximum yield for a single enantiomer is 50%, as the other enantiomer is separated as part of the other diastereomeric salt. However, various strategies, such as racemization and recycling of the unwanted enantiomer, can be employed to improve the overall process yield.[6]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (e.e.) After Initial Crystallization
| Possible Cause | Troubleshooting Step |
| Poor Resolving Agent Selection | The difference in solubility between the two diastereomeric salts may be insufficient. Screen a variety of chiral acids (e.g., L-tartaric acid, D-tartaric acid, dibenzoyl-L-tartaric acid, di-p-toluoyl-D-tartaric acid). |
| Inappropriate Solvent System | The solvent plays a crucial role in the differential solubility of the diastereomeric salts. Perform small-scale screening with a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, and mixtures with water). |
| Crystallization Conditions Not Optimal | The rate of cooling, final crystallization temperature, and agitation can significantly impact the purity of the precipitated salt. Experiment with slower cooling rates and different final temperatures. |
| Co-precipitation of Diastereomers | The undesired diastereomer may be precipitating along with the desired one. Try a series of recrystallizations of the isolated diastereomeric salt to improve its purity. |
| Incorrect Stoichiometry | The molar ratio of the resolving agent to the racemic amine can affect the resolution efficiency. Experiment with different ratios, often starting with a 0.5 to 1.0 molar equivalent of the resolving agent.[4] |
Issue 2: No Crystallization or Oiling Out Occurs
| Possible Cause | Troubleshooting Step |
| Diastereomeric Salt is Too Soluble | The chosen solvent may be too good at dissolving the diastereomeric salt. Try a less polar solvent or a mixture of solvents to reduce solubility. |
| Supersaturation Not Reached | The concentration of the diastereomeric salt in the solution may be below its saturation point. Concentrate the solution by evaporating some of the solvent. |
| Inhibition of Nucleation | Impurities in the reaction mixture can sometimes inhibit crystal formation. Ensure the starting materials are of high purity. Seeding the solution with a small crystal of the desired diastereomer can also induce crystallization. |
| Formation of an Oil (Oiling Out) | This can occur if the melting point of the diastereomeric salt is lower than the crystallization temperature or if the salt has a high affinity for the solvent. Try using a different solvent, lowering the crystallization temperature, or increasing the concentration. |
Experimental Protocols
General Protocol for Diastereomeric Salt Resolution of 3-Cbz-amino-butylamine
This protocol provides a general framework. Optimal conditions (solvent, temperature, and stoichiometry) must be determined experimentally.
1. Salt Formation:
-
Dissolve one equivalent of racemic 3-Cbz-amino-butylamine in a suitable solvent (e.g., methanol, ethanol).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., L-tartaric acid) in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Stir the mixture at an elevated temperature (e.g., 50-60 °C) for a defined period (e.g., 1 hour) to ensure complete salt formation.
2. Crystallization:
-
Allow the solution to cool slowly to room temperature. For further precipitation, the solution can be cooled to a lower temperature (e.g., 0-4 °C).
-
If no crystals form, try seeding the solution with a small amount of previously formed crystals or scratching the inside of the flask with a glass rod.
-
Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.
3. Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in water.
-
Add a base (e.g., 1M NaOH) until the pH is basic (e.g., pH 10-12) to deprotonate the amine.
-
Extract the free amine into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 3-Cbz-amino-butylamine.
4. Determination of Enantiomeric Excess:
-
Analyze the enantiomeric purity of the obtained amine using chiral HPLC.
Illustrative Data for Chiral Resolution of Amines
The following table presents example data for the resolution of a generic chiral amine with different resolving agents and solvents. Note: This is illustrative data and the results for this compound will vary.
| Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered Amine (%) |
| L-Tartaric Acid | Methanol | 1:0.5 | 45 | 75 |
| L-Tartaric Acid | Ethanol | 1:0.5 | 40 | 82 |
| D-Tartaric Acid | Methanol | 1:0.5 | 42 | 78 |
| Dibenzoyl-L-tartaric Acid | Acetone | 1:1 | 35 | 95 |
| Dibenzoyl-L-tartaric Acid | Ethyl Acetate | 1:1 | 38 | 92 |
Visualizations
Caption: Experimental workflow for the diastereomeric resolution of this compound.
Caption: Troubleshooting logic for addressing low enantiomeric excess in chiral resolution.
References
common mistakes in the synthesis and handling of 3-Cbz-amino-butylamine HCl
Welcome to the technical support center for the synthesis and handling of 3-Cbz-amino-butylamine HCl. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and handling of this compound.
Question: My reaction yield is very low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound are often due to several factors. The primary challenge is achieving selective mono-protection of the diamine starting material, butane-1,3-diamine.
Common Causes for Low Yield:
-
Formation of Bis-Cbz-protected Byproduct: The most common side reaction is the protection of both amino groups, leading to the formation of N,N'-(butane-1,3-diyl)bis(benzyl carbamate). This occurs when the mono-protected product competes with the starting diamine for the Cbz-Cl reagent.
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.
-
Loss of Product during Work-up and Purification: The product may be lost during aqueous washes if the pH is not carefully controlled. Additionally, significant loss can occur during column chromatography or recrystallization if the conditions are not optimized.
-
Decomposition of the Product: While the Cbz group is generally stable, prolonged exposure to harsh acidic or basic conditions during work-up can lead to its cleavage.[1]
Strategies to Improve Yield:
-
Control Stoichiometry: Use a significant excess of the starting diamine (e.g., 5-10 equivalents) relative to benzyl chloroformate (Cbz-Cl). This statistically favors the mono-protection of the diamine.
-
Slow Addition of Cbz-Cl: Add the Cbz-Cl solution dropwise to the solution of the diamine at a low temperature (e.g., 0 °C) to control the reaction rate and minimize the formation of the di-protected byproduct.
-
pH Control: Maintain a basic pH during the reaction to ensure the nucleophilicity of the amine. However, during the work-up, careful acidification is necessary to separate the mono-protected product from the excess diamine.
-
Optimize Purification:
-
Acid-Base Extraction: Utilize the basicity of the unreacted amino group in the product to separate it from the neutral di-protected byproduct. The mono-protected product can be extracted into an acidic aqueous phase, while the di-protected byproduct remains in the organic phase.
-
Column Chromatography: If necessary, use silica gel chromatography with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to separate the mono-protected product from the di-protected byproduct and any remaining starting material. Note that the Cbz-protected amine is generally stable on silica gel.
-
Recrystallization: The final hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as methanol/ether or ethanol/ether.
-
Question: I am having difficulty separating the mono-Cbz-protected product from the di-Cbz-protected byproduct and the starting diamine. What are the best purification strategies?
Answer:
Separating the desired mono-protected product from the reaction mixture is a critical step. A combination of techniques is often most effective.
-
Initial Work-up: After the reaction, a standard aqueous work-up can remove some of the excess diamine.
-
Acid-Base Extraction: This is a highly effective method.
-
Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The mono-protected product and the unreacted diamine will be protonated and move to the aqueous layer, while the di-protected byproduct will remain in the organic layer.
-
Separate the aqueous layer and basify it with a base (e.g., NaOH) to deprotonate the amines.
-
Extract the basified aqueous solution with an organic solvent to recover the mono-protected product and the unreacted diamine.
-
-
Column Chromatography: The mixture obtained after acid-base extraction can be further purified by silica gel column chromatography. A typical eluent system would be a gradient of increasing polarity, for example, starting with pure DCM and gradually adding methanol. The di-protected product (if any remains) will elute first, followed by the mono-protected product, and the highly polar diamine will remain on the baseline.
-
Recrystallization of the HCl Salt: Once the mono-protected free base is isolated and deemed sufficiently pure, it can be converted to the hydrochloride salt. This salt can often be purified further by recrystallization, which can remove minor impurities.
Question: I am observing the formation of unexpected byproducts in my reaction. What could they be and how can I avoid them?
Answer:
Besides the di-protected diamine, other byproducts can form under certain conditions.
-
Urea Derivatives: If the Cbz-Cl is old or has been exposed to moisture, it can decompose to form benzyl alcohol and HCl, or react with the amine to form urea-type byproducts. Always use fresh or properly stored Cbz-Cl.
-
Over-alkylation: While less common with Cbz protection, it is a potential side reaction in amine chemistry.
-
Products of Cbz Group Cleavage: If the reaction or work-up conditions are too harsh (e.g., strong acid or base, high temperatures), the Cbz group can be cleaved, leading back to the starting diamine.
Prevention of Byproduct Formation:
-
Use High-Quality Reagents: Ensure that the benzyl chloroformate is of high purity and has been stored properly to prevent decomposition.
-
Control Reaction Temperature: Perform the reaction at low temperatures (0 °C) to minimize side reactions.
-
Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions involving atmospheric moisture and carbon dioxide.
-
Careful Work-up: Use mild acidic and basic conditions during the work-up and avoid excessive heat.
Question: What is the best way to form and handle the final hydrochloride salt of 3-Cbz-amino-butylamine?
Answer:
The hydrochloride salt is often preferred as it is typically a stable, crystalline solid that is easier to handle and store than the free base, which may be an oil.[2]
Procedure for HCl Salt Formation:
-
Dissolve the purified 3-Cbz-amino-butylamine free base in a suitable anhydrous solvent such as diethyl ether, ethyl acetate, or methanol.
-
Slowly add a solution of anhydrous HCl in a solvent (e.g., HCl in diethyl ether or HCl in dioxane) or bubble anhydrous HCl gas through the solution until precipitation is complete.
-
Stir the resulting suspension for a period of time to ensure complete salt formation.
-
Collect the solid precipitate by filtration.
-
Wash the solid with the anhydrous solvent (e.g., diethyl ether) to remove any excess HCl.
-
Dry the hydrochloride salt under vacuum.
Handling Precautions:
-
This compound is an irritant. Avoid contact with skin, eyes, and clothing.[3]
-
Handle in a well-ventilated area, preferably in a fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3] Long-term storage in a cool, dry place is recommended.
Q2: What is the stability of the Cbz protecting group in this compound?
A2: The Cbz group is generally stable under neutral and mildly acidic or basic conditions. It is known to be stable to many reagents that cleave other protecting groups like Boc and Fmoc, making it a valuable orthogonal protecting group.[1] However, it is labile to strong acids and catalytic hydrogenation.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule. Key signals to look for in ¹H NMR include the benzyl protons of the Cbz group, the methine and methylene protons of the butylamine backbone, and the protons of the Cbz-protected and free amino groups.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This can identify key functional groups, such as the N-H and C=O stretches of the carbamate.
-
High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the compound.
Q4: What are the typical reaction conditions for the synthesis of 3-Cbz-amino-butylamine?
| Parameter | Typical Value/Condition |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with water. |
| Temperature | 0 °C to room temperature. |
| Base | An excess of the starting diamine often serves as the base. Alternatively, a non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate can be used. |
| Stoichiometry | 5-10 equivalents of butane-1,3-diamine to 1 equivalent of benzyl chloroformate. |
| Reaction Time | 2 to 24 hours, monitored by TLC or LC-MS. |
| Typical Yield | 40-70% (highly dependent on reaction and purification optimization). |
| Purity (after purification) | >95% |
Note: The values in this table are estimates based on similar reactions and should be optimized for the specific synthesis.
Experimental Protocols
Protocol 1: Synthesis of 3-Cbz-amino-butylamine
This protocol is a general guideline and should be adapted and optimized as needed.
Materials:
-
Butane-1,3-diamine
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium chloride (NaCl), saturated aqueous solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve butane-1,3-diamine (5 equivalents) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of benzyl chloroformate (1 equivalent) in DCM.
-
Add the Cbz-Cl solution dropwise to the stirred diamine solution over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the Cbz-Cl.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product using acid-base extraction followed by silica gel column chromatography as described in the troubleshooting guide.
Protocol 2: Formation of this compound
Materials:
-
Purified 3-Cbz-amino-butylamine (free base)
-
Anhydrous diethyl ether
-
Anhydrous HCl solution (e.g., 2 M in diethyl ether)
Procedure:
-
Dissolve the purified 3-Cbz-amino-butylamine in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add the anhydrous HCl solution dropwise with stirring. A white precipitate should form.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the suspension at 0 °C for 30 minutes.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the solid under vacuum to yield this compound.
Visualizations
Caption: Synthesis Workflow for this compound.
Caption: Troubleshooting Decision Tree for Synthesis.
References
- 1. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 2. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-Cbz-amino-butylamine HCl and its Boc-Protected Analogues
In the realm of organic synthesis, particularly in peptide synthesis and drug development, the strategic use of protecting groups is paramount for achieving desired chemical transformations with high yields and stereochemical integrity.[1] Among the most widely used amine protecting groups are the Carbobenzyloxy (Cbz or Z) and the tert-Butoxycarbonyl (Boc) groups. This guide provides a detailed comparison of 3-Cbz-amino-butylamine HCl and its Boc-protected analogues, offering insights into their respective properties, deprotection protocols, and strategic applications.
Chemical Properties and Stability
The choice between a Cbz and a Boc protecting group often hinges on the overall synthetic strategy, particularly the stability of other functional groups present in the molecule and the desired deprotection conditions.
The Cbz group is known for its stability under a wide range of acidic and basic conditions, making it a robust protecting group in multi-step syntheses.[2] However, it is sensitive to catalytic hydrogenation.[2] Conversely, the Boc group is stable to catalytic hydrogenation and a variety of non-acidic conditions but is readily cleaved by moderate to strong acids.[3][4] This differential stability forms the basis of "orthogonal protection," a strategy where multiple protecting groups can be selectively removed in any order without affecting the others.[1][5]
| Feature | This compound | Boc-protected 3-amino-butylamine |
| Protecting Group | Carbobenzyloxy (Cbz or Z) | tert-Butoxycarbonyl (Boc) |
| Typical Deprotection | Catalytic Hydrogenation (e.g., H₂, Pd/C)[2] | Acidolysis (e.g., TFA, HCl)[6] |
| Stability | Stable to mild acids and bases.[2] | Stable to bases and catalytic hydrogenation.[4] |
| Acid Stability | Generally stable, but can be cleaved by strong acids like HBr.[2] | Labile; readily cleaved by moderate to strong acids.[7] |
| Base Stability | Stable. | Stable.[4] |
| Hydrogenolysis Stability | Labile; this is the primary deprotection method.[8] | Stable.[9] |
| Cleavage Byproducts | Toluene and Carbon Dioxide[2] | Isobutylene and Carbon Dioxide[7] |
Experimental Protocols: Deprotection Methodologies
The distinct methods required to cleave the Cbz and Boc groups are a critical consideration for experimental design.
Experimental Protocol for Cbz Deprotection (Catalytic Hydrogenolysis)
This protocol describes a standard method for the removal of the Cbz group using palladium on carbon as a catalyst under a hydrogen atmosphere.
Materials:
-
This compound
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected amine (1 equivalent) in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Secure the reaction flask to a hydrogenation apparatus or equip it with a hydrogen-filled balloon.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture through a pad of Celite to remove the palladium catalyst.[10]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[2]
Experimental Protocol for Boc Deprotection (Acidolysis)
This protocol outlines the removal of the Boc group using trifluoroacetic acid (TFA) in a chlorinated solvent, a common and efficient method.
Materials:
-
Boc-protected 3-amino-butylamine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected amine (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (typically 25-50% v/v with DCM) dropwise to the stirred solution.[11]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction's progress by TLC.
-
Once the starting material is consumed, remove the solvent and excess TFA under reduced pressure.[11]
-
The resulting amine salt can often be used directly or neutralized and purified further if necessary.
Strategic Applications and Orthogonality
The key difference in the deprotection conditions for Cbz and Boc groups allows for their use in orthogonal protection schemes, which are crucial in the synthesis of complex molecules like peptides and pharmaceuticals.[8][12] For instance, a molecule containing both a Cbz-protected and a Boc-protected amine can have either group removed selectively.[12]
-
Selective Cbz Deprotection: Treatment with H₂ and Pd/C will cleave the Cbz group while leaving the Boc group intact.[9]
-
Selective Boc Deprotection: Treatment with an acid like TFA will remove the Boc group without affecting the Cbz group.[13]
This orthogonality provides chemists with precise control over which amine is revealed for subsequent reactions, a fundamental concept in modern organic synthesis.[1]
Caption: Comparative deprotection workflows for Cbz and Boc groups.
Caption: Orthogonal deprotection of Cbz and Boc groups.
References
- 1. fiveable.me [fiveable.me]
- 2. total-synthesis.com [total-synthesis.com]
- 3. nbinno.com [nbinno.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Boc | BroadPharm [broadpharm.com]
- 7. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bot Detection [iris-biotech.de]
- 14. genscript.com [genscript.com]
Comparative Analysis of HPLC Purity for Synthesized 3-Cbz-amino-butylamine HCl
For Researchers, Scientists, and Drug Development Professionals: A Guide to HPLC Purity Validation
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous purity assessment is paramount to ensure safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose, offering high resolution and quantitative accuracy. This guide provides a comparative analysis of the HPLC purity of in-house synthesized 3-Cbz-amino-butylamine HCl against a commercially available alternative, supported by a detailed experimental protocol and workflow visualization.
Purity Comparison: Synthesized vs. Commercial Standard
The purity of a synthesized batch of this compound was evaluated against a commercially available reference standard. The analysis focused on the main component percentage, the presence of impurities, and enantiomeric purity.
| Parameter | Synthesized this compound | Commercial Alternative (Hypothetical) |
| Purity by HPLC (Area %) | 99.2% | ≥ 99.0% |
| Major Impurity (Area %) | 0.5% (Unidentified, RRT 1.2) | ≤ 0.5% |
| Other Impurities (Area %) | 0.3% (Total) | ≤ 0.5% (Total) |
| Enantiomeric Purity (if applicable) | 99.5% e.e. | ≥ 99.0% e.e. |
| Retention Time (min) | 8.5 | 8.5 |
The synthesized lot demonstrates high purity, comparable to the commercial standard, with minimal impurities detected.
Experimental Protocol: HPLC Purity Validation
A robust reverse-phase HPLC (RP-HPLC) method was developed and validated for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column compartment, and a UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-21 min: 80% to 20% B
-
21-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL of this compound dissolved in a 50:50 mixture of Mobile Phase A and B.
Workflow for HPLC Purity Validation
The following diagram illustrates the systematic workflow for the HPLC purity validation of this compound.
Caption: Workflow for HPLC Purity Validation.
This comprehensive approach to HPLC purity validation ensures the quality and consistency of synthesized this compound, a critical step in the drug development process. The presented data and methodologies provide a clear framework for researchers and scientists to assess the purity of their own synthesized materials against established standards.
assessing the biological activity of 3-Cbz-amino-butylamine HCl derivatives
A definitive guide to the biological activities of 3-Cbz-amino-butylamine HCl derivatives remains a subject of ongoing research, as specific and comprehensive data on this particular class of compounds are not extensively available in publicly accessible scientific literature. However, by examining the biological activities of structurally related compounds and general principles of drug discovery, we can infer potential areas of investigation and construct a framework for their assessment. This guide provides a comparative overview of potential biological activities, methodologies for their evaluation, and hypothetical signaling pathways that may be involved.
Comparative Biological Activities
The biological activity of this compound derivatives is likely to be influenced by the presence of the N-benzyloxycarbonyl (Cbz) protecting group, the aminobutylamine core, and any further modifications to the structure. Based on research into similar chemical structures, potential biological activities could include antiproliferative and antimicrobial effects.
Antiproliferative Activity
Derivatives of amino acids and related compounds have been widely investigated for their potential as anticancer agents. For instance, various heterocyclic derivatives of amino acids have demonstrated cytotoxic effects against a range of cancer cell lines.
Table 1: Hypothetical Antiproliferative Activity of this compound Derivatives and Analogs
| Compound/Analog Class | Test System (Cell Line) | Endpoint | Result (e.g., IC50 in µM) | Reference |
| Pentacyclic Benzimidazole Derivatives | Various Human Cancer Cell Lines | Antiproliferative Activity | Submicromolar concentrations | [1] |
| Benzyloxyphenyl-methylaminophenol Analogs | MDA-MB-468 cell line | Antiproliferative Activity | 9.61 µM | [2] |
| 7-Aza-coumarine-3-carboxamides | HuTu 80 cell line | Anticancer Activity | Comparable to Doxorubicin | [3] |
| Tryptamine Derivatives | Hematological Cancer Cell Lines | Cytotoxicity | 0.57–65.32 µM | [4] |
| 3-Aminoisoquinolin-1(2H)-one Derivatives | 60 Human Tumor Cell Lines | Antitumor Activity | Effective growth prevention | [5] |
Note: The data presented in this table is for structurally related but distinct classes of compounds and is intended to provide a comparative context for the potential activity of this compound derivatives.
Antimicrobial Activity
The amine functionality in these derivatives suggests they could be explored for antimicrobial properties. Various amine-containing compounds have been shown to exhibit activity against bacteria and fungi.
Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives and Analogs
| Compound/Analog Class | Test Organism | Endpoint | Result (e.g., Zone of Inhibition) | Reference |
| Mannich Derivatives of Butylamine | E. coli | Antimicrobial Activity | Zone of inhibition observed | [6] |
Note: This data is from a study on related butylamine derivatives and serves as an example for potential antimicrobial screening.
Experimental Protocols
To assess the biological activity of novel this compound derivatives, standardized experimental protocols are essential.
Antiproliferative Activity Assay (MTT Assay)
-
Cell Culture : Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment : Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation : The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity Assay (Disc Diffusion Test)
-
Microorganism Preparation : Bacterial or fungal strains are grown in appropriate broth media to a specific turbidity.
-
Agar Plate Inoculation : A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the surface of an agar plate.
-
Disc Application : Sterile paper discs are impregnated with known concentrations of the this compound derivatives. A negative control disc (with solvent) and a positive control disc (with a standard antibiotic like ciprofloxacin) are also prepared. The discs are then placed onto the inoculated agar surface.[6]
-
Incubation : The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement : The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.
Signaling Pathways and Mechanisms of Action
The specific signaling pathways affected by this compound derivatives would need to be elucidated through detailed mechanistic studies. However, based on the activities of related compounds, several pathways could be hypothesized as potential targets.
Hypothetical Signaling Pathway for Antiproliferative Activity
Many anticancer agents exert their effects by interfering with critical signaling pathways that control cell growth, proliferation, and apoptosis. For instance, inhibitors of the STAT3 signaling pathway have been shown to have potent antiproliferative activity.[2]
References
- 1. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents [mdpi.com]
- 2. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. imedpub.com [imedpub.com]
Structural Confirmation of 3-Cbz-amino-butylamine HCl: A Comparative Guide to Analytical Techniques
The definitive confirmation of a molecule's three-dimensional structure is a critical step in drug development and chemical research, ensuring its identity, purity, and stereochemistry. For 3-Cbz-amino-butylamine HCl, a protected diamine building block, various analytical techniques can be employed for structural elucidation. This guide provides a comparative overview of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), offering insights into their respective strengths and limitations in the structural confirmation of this compound.
Method 1: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (XRD) stands as the gold standard for unambiguous determination of a molecule's three-dimensional atomic arrangement in the solid state.[1][2] This technique provides precise data on bond lengths, bond angles, and stereochemistry, offering an unparalleled level of structural detail.
Experimental Protocol
-
Crystal Growth: High-quality single crystals of this compound are grown. A common method is slow evaporation of a saturated solution. The choice of solvent is critical; suitable options include methanol, ethanol, or a mixture of solvents like methanol/diethyl ether. The key is to allow the crystals to form slowly to ensure a well-ordered lattice.[3]
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope.[2][4] The crystal is then mounted on a goniometer head, often using a cryoprotectant oil to prevent solvent loss and protect the crystal during data collection at low temperatures (e.g., 100 K).
-
Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[2][5] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[2][5] A complete dataset may take several hours to collect.[5]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using computational methods.[2] The structural model is refined against the experimental data to yield the final, high-resolution crystal structure.
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of atoms within a molecule in solution.[6] For this compound, ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework and the presence of key functional groups.
Experimental Protocol
-
Sample Preparation: 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄).[7][8] The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.[7] A reference standard like TMS (tetramethylsilane) or DSS may be added for chemical shift calibration.[6]
-
Data Acquisition: The prepared sample in an NMR tube is placed into the NMR spectrometer. Standard ¹H and ¹³C spectra are acquired. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[9]
-
Data Interpretation: The resulting spectra are analyzed. The chemical shifts, integration (for ¹H NMR), and coupling patterns of the signals are interpreted to piece together the molecular structure.[10] For example, the aromatic protons of the Cbz group will appear in a distinct region (around 7.3 ppm), while the aliphatic protons of the butylamine chain will be found at higher field (1-4 ppm).
Method 3: Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] It is primarily used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol
-
Sample Preparation: A dilute solution of the sample is prepared (e.g., 10-100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile/water.[12]
-
Data Acquisition: The solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like this compound, as it is a soft ionization method that typically keeps the molecule intact.[13] A full scan mass spectrum is acquired to determine the m/z of the molecular ion.
-
Fragmentation Analysis (MS/MS): To gain further structural insight, tandem mass spectrometry (MS/MS) is performed. The molecular ion is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation - CID).[14] The resulting fragment ions are analyzed.
-
Data Interpretation: The mass of the molecular ion confirms the molecular formula. The fragmentation pattern reveals information about the molecule's structure. For this compound, characteristic fragments would be expected from the loss of the benzyl group or cleavage within the butylamine chain.[15]
Comparative Analysis
| Parameter | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Obtained | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity, chemical environment of atoms, stereochemistry (relative) | Molecular weight, elemental composition (High-Res MS), structural fragments |
| Sample Phase | Solid (single crystal) | Solution | Solution/Solid (requires ionization) |
| Sample Amount Required | ~0.1 mg (single crystal) | 5-25 mg for ¹H; 50-100 mg for ¹³C[7] | < 1 mg |
| Experiment Time | Hours to days (including crystal growth) | Minutes (¹H) to hours (2D NMR) | Minutes |
| Key Advantage | Unambiguous structural determination | Non-destructive, rich structural information in solution | High sensitivity, accurate mass determination |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow | Provides an average structure in solution, can have signal overlap | Does not provide 3D structure, interpretation of fragments can be complex |
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for structural confirmation using X-ray crystallography.
References
- 1. rigaku.com [rigaku.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. uab.edu [uab.edu]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
Spectroscopic Comparison of (R)- and (S)-3-Cbz-amino-butylamine HCl: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the spectroscopic properties of the (R) and (S) enantiomers of 3-Cbz-amino-butylamine HCl. Due to the chiral nature of these molecules, this guide will delve into both standard and specialized spectroscopic techniques required for their differentiation and characterization. While specific experimental data for these exact compounds is not widely published, this document outlines the expected outcomes and detailed experimental protocols based on established principles of stereoisomer spectroscopy.
Fundamental Principles of Enantiomer Spectroscopy
Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques that do not employ a chiral probe or polarized radiation will fail to distinguish between them.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral solvent, the ¹H and ¹³C NMR spectra of (R)- and (S)-3-Cbz-amino-butylamine HCl are expected to be identical. This is because the corresponding nuclei in both enantiomers experience the same time-averaged magnetic field, leading to identical chemical shifts and coupling constants.[1]
-
Infrared (IR) Spectroscopy: Conventional IR spectroscopy measures the vibrational modes of a molecule. Since the bond lengths and bond angles are identical in enantiomers, their IR spectra, which correspond to these vibrational frequencies, will be indistinguishable.
-
Mass Spectrometry (MS): Standard mass spectrometry techniques measure the mass-to-charge ratio of a molecule and its fragments. As enantiomers have the same molecular weight and elemental composition, they will produce identical mass spectra. While some advanced mass spectrometry techniques combined with chiral selectors can differentiate enantiomers, it is not a routine method.[2]
To spectroscopically differentiate between the (R) and (S) enantiomers, chiroptical techniques or methods that induce a diastereomeric interaction are necessary.
Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule.[3][4] It is a powerful tool for determining the absolute configuration of chiral molecules in solution.[3]
Expected VCD Spectra:
The VCD spectra of (R)- and (S)-3-Cbz-amino-butylamine HCl are expected to be perfect mirror images of each other. Where the (R)-enantiomer shows a positive absorption band (a positive Cotton effect), the (S)-enantiomer will show a negative band of equal magnitude at the same wavenumber, and vice versa.[4][5]
Table 1: Hypothetical VCD Data for (R)- and (S)-3-Cbz-amino-butylamine HCl
| Wavenumber (cm⁻¹) | (R)-Enantiomer ΔA (x 10⁻⁵) | (S)-Enantiomer ΔA (x 10⁻⁵) | Vibrational Mode Assignment (Tentative) |
| ~3350 | +2.5 | -2.5 | N-H Stretch (Amine) |
| ~3050 | -1.8 | +1.8 | C-H Stretch (Aromatic) |
| ~1690 | +5.0 | -5.0 | C=O Stretch (Carbamate) |
| ~1530 | -4.2 | +4.2 | N-H Bend (Amide II) |
| ~1250 | +3.7 | -3.7 | C-N Stretch |
Note: This data is illustrative. Actual values would need to be determined experimentally.
NMR Spectroscopy with Chiral Solvating Agents
To distinguish enantiomers using NMR, it is necessary to create a diastereomeric environment.[1] This can be achieved by using a chiral solvating agent (CSA). The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer. These complexes have different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum for the (R) and (S) enantiomers.[6]
Expected ¹H NMR Spectra with a CSA:
In the presence of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol), the proton signals of (R)- and (S)-3-Cbz-amino-butylamine HCl that are close to the chiral center are expected to show chemical shift non-equivalence (Δδ). This allows for the direct observation of both enantiomers and the determination of enantiomeric excess (ee).
Table 2: Hypothetical ¹H NMR Data in the Presence of a Chiral Solvating Agent
| Proton Assignment | (R)-Enantiomer Chemical Shift (δ, ppm) | (S)-Enantiomer Chemical Shift (δ, ppm) | Chemical Shift Difference (Δδ, ppm) |
| CH₃ | 1.15 | 1.18 | 0.03 |
| CH₂ (adjacent to NH₂) | 2.85 | 2.90 | 0.05 |
| CH (adjacent to NH-Cbz) | 3.95 | 4.02 | 0.07 |
| Aromatic Protons | 7.30-7.40 | 7.31-7.41 | ~0.01 |
Note: This data is illustrative. The choice of CSA and experimental conditions will affect the observed chemical shift differences.
Experimental Protocols
Protocol 1: Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Prepare solutions of the (R) and (S) enantiomers of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 0.1 M. The solvent must be transparent in the IR region of interest.
-
Instrumentation: Use a commercial VCD spectrometer, which typically consists of a Fourier Transform Infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM).[4]
-
Data Acquisition:
-
Record the VCD spectrum of the pure solvent for baseline correction.
-
Record the VCD spectra of the (R)-enantiomer and (S)-enantiomer solutions under identical conditions (e.g., path length, temperature, number of scans). A typical measurement may require several thousand scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the solvent spectrum from each sample spectrum.
-
The resulting spectra represent the VCD signals (ΔA = A_L - A_R) as a function of wavenumber.
-
Compare the spectra of the two enantiomers, which should exhibit mirror-image relationships.
-
Protocol 2: ¹H NMR Spectroscopy with a Chiral Solvating Agent (CSA)
-
Sample Preparation:
-
Dissolve a known quantity of the this compound sample (which may be a mixture of enantiomers) in a deuterated NMR solvent (e.g., CDCl₃) to a final concentration of ~10-20 mM.
-
Acquire a standard ¹H NMR spectrum of this solution.
-
To the same NMR tube, add a molar excess (typically 2-5 equivalents) of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize the resolution of the separated signals.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum after the addition of the CSA.
-
Optimize acquisition parameters (e.g., number of scans, relaxation delay) to ensure accurate integration of the signals.
-
-
Data Analysis:
-
Compare the spectrum with and without the CSA to identify signals that have split into two separate resonances.
-
Integrate the corresponding signals for the (R) and (S) enantiomers to determine their relative concentrations and calculate the enantiomeric excess (ee).
-
Visualizations
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the decision-making process and experimental workflow for the spectroscopic comparison of the (R) and (S) enantiomers of this compound.
Caption: Workflow for the spectroscopic differentiation of enantiomers.
This guide provides the foundational knowledge and practical protocols for the spectroscopic comparison of (R)- and (S)-3-Cbz-amino-butylamine HCl. By selecting the appropriate chiral-sensitive techniques, researchers can successfully differentiate and characterize these enantiomers, a critical step in pharmaceutical development and stereoselective synthesis.
References
- 1. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]
- 2. news-medical.net [news-medical.net]
- 3. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 4. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 5. Determination of a low-level percent enantiomer of a compound with no ultraviolet chromophore using vibrational circular dichroism (VCD): enantiomeric purity by VCD of a compound with three chiral centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Evolving Landscape of DPP-4 Inhibition: A Comparative Guide to 3-Cbz-amino-butylamine HCl and Established Therapeutics
Introduction to DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control. This mechanism of action has led to the development of a class of oral antidiabetic drugs known as DPP-4 inhibitors or "gliptins".
3-Cbz-amino-butylamine HCl: A Potential Scaffold
This compound, characterized by a carbobenzyloxy (Cbz) protected amine and a butylamine backbone, represents a β-amino amide scaffold. This structural motif is a key feature in several known DPP-4 inhibitors. The Cbz group is a common protecting group in peptide synthesis and medicinal chemistry, which can be removed in a subsequent synthetic step to reveal a primary amine, a functional group often crucial for interaction with the active site of DPP-4. While specific in vitro biological assay data for this compound is not documented in readily accessible scientific literature, its derivatives have been synthesized and evaluated as DPP-4 inhibitors.
Comparison with Established DPP-4 Inhibitors
To provide a clear perspective on the potential efficacy of compounds derived from the this compound scaffold, a comparison with established DPP-4 inhibitors is essential. The following table summarizes the in vitro potency (IC50 values) of several commercially successful gliptins against the DPP-4 enzyme.
| Compound | IC50 (nM) for DPP-4 Inhibition |
| Sitagliptin | 18 - 19[1] |
| Vildagliptin | 62[1] |
| Saxagliptin | 50[1] |
| Linagliptin | 1[1] |
| Alogliptin | <10 |
Note: IC50 values can vary slightly depending on the specific assay conditions.
Signaling Pathway of DPP-4 Inhibition
The mechanism of action of DPP-4 inhibitors involves the modulation of the incretin pathway, which ultimately leads to improved glucose control. The following diagram illustrates this signaling cascade.
Caption: DPP-4 Signaling Pathway.
Experimental Protocols: In Vitro DPP-4 Inhibition Assay
A standard in vitro assay to determine the inhibitory activity of a compound against DPP-4 typically involves the following steps. This protocol is a generalized representation and specific details may vary.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (e.g., this compound derivative)
-
Positive control (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the DPP-4 enzyme and the fluorogenic substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
Add a defined volume of the assay buffer to each well of the microplate.
-
Add the test compound or positive control to the respective wells.
-
Add the DPP-4 enzyme solution to all wells except for the blank (no enzyme) controls.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10 minutes).
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).
-
Continue to monitor the fluorescence at regular intervals for a set period (e.g., 30-60 minutes) to determine the reaction kinetics.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the in vitro evaluation of a potential DPP-4 inhibitor.
Caption: In Vitro DPP-4 Inhibitor Evaluation Workflow.
Conclusion
While this compound itself is not a marketed drug, its β-amino amide scaffold is a promising starting point for the design and synthesis of novel DPP-4 inhibitors. The established DPP-4 inhibitors provide a benchmark for the potency that new chemical entities should aim to achieve. The detailed experimental protocol and workflow provided in this guide offer a framework for researchers to evaluate the in vitro biological activity of derivatives of this compound and other potential DPP-4 inhibitors. Further structure-activity relationship (SAR) studies on derivatives of this scaffold could lead to the discovery of new, potent, and selective DPP-4 inhibitors for the treatment of type 2 diabetes.
References
Confirming the Absolute Configuration of 3-Cbz-amino-butylamine HCl: A Comparative Guide
For researchers and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a critical step. This guide provides a comparative overview of modern analytical techniques to confirm the absolute configuration of chiral amines, using 3-Cbz-amino-butylamine HCl as a representative example. We will explore the experimental protocols and data interpretation for X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD), presenting a clear comparison to aid in selecting the most suitable method.
Workflow for Absolute Configuration Determination
The process of determining the absolute configuration of a chiral molecule involves a series of steps, from initial analysis to final confirmation. The choice of technique often depends on the physical properties of the sample and the resources available.
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][2] This technique relies on the diffraction of X-rays by a single, high-quality crystal of the compound.
Data Presentation:
| Parameter | Description | Typical Value/Requirement |
| Sample Requirement | High-purity, single crystal | ~0.1 mm in all dimensions |
| Flack Parameter | A value that indicates the correctness of the assigned enantiomer. | A value close to 0 with a small standard uncertainty indicates a correct assignment.[3] |
| Anomalous Dispersion | The effect that allows for the determination of absolute configuration. | More pronounced with heavier atoms (e.g., S, Cl, Br), but achievable with oxygen.[4] |
| Resolution | The level of detail in the electron density map. | < 1.0 Å |
Experimental Protocol:
-
Crystallization: The primary challenge is often growing a single crystal of this compound of sufficient quality. This can be achieved through various methods such as slow evaporation, vapor diffusion, or cooling of a saturated solution. Co-crystallization with a suitable agent can be employed for molecules that are difficult to crystallize on their own.[1]
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions. The absolute configuration is determined by analyzing the anomalous scattering effects.[4][5]
Comparison with Alternatives:
-
Pros: Provides an unambiguous and highly reliable determination of the absolute configuration.[1]
-
Cons: The primary limitation is the requirement for a high-quality single crystal, which can be difficult and time-consuming to obtain.[1][3]
NMR Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy is a powerful tool for structure elucidation. To determine the absolute configuration of a chiral amine, it can be converted into a pair of diastereomers by reacting it with a chiral derivatizing agent (CDA).[6] The resulting diastereomers will have distinct NMR spectra, allowing for the determination of the absolute configuration.[7][8] The Mosher's acid method is a classic example.[9][10][11]
Data Presentation:
| Chiral Derivatizing Agent | Key NMR Signal Differences (Δδ = δS - δR) | Interpretation |
| (R)- and (S)-Mosher's Acid | Protons on one side of the MTPA plane in the (R)-amide will be shielded (negative Δδ), while those on the other side will be deshielded (positive Δδ). | The sign of Δδ for various protons allows for the assignment of the absolute configuration based on the established Mosher's model.[11][12] |
| (R)- and (S)-α-fluorophenylacetic phenylselenoester (FPP) | 19F NMR chemical shift differences (ΔδR,S). | The sign of the experimental Δδ is compared to DFT-calculated values to assign the absolute configuration.[13][14] |
Experimental Protocol (Mosher's Amide Method):
-
Derivatization: Two separate reactions are performed. In one, 3-Cbz-amino-butylamine is reacted with (R)-Mosher's acid chloride to form the (R)-MTPA amide. In the other, the amine is reacted with (S)-Mosher's acid chloride to form the (S)-MTPA amide.[10]
-
Purification: The resulting diastereomeric amides are purified, typically by chromatography.
-
NMR Analysis: 1H NMR spectra are acquired for both diastereomers.
-
Data Interpretation: The chemical shifts of corresponding protons in the two spectra are compared. The differences in chemical shifts (Δδ = δS - δR) are calculated and analyzed according to Mosher's model to deduce the absolute configuration of the original amine.[9][11]
Comparison with Alternatives:
-
Pros: Does not require crystallization. The methodology is well-established and widely used.[10]
-
Cons: Requires chemical modification of the sample, which involves additional reaction and purification steps. Interpretation can sometimes be complex for flexible molecules.
Vibrational Circular Dichroism (VCD)
VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[15] The resulting VCD spectrum is unique to a specific enantiomer and its conformation in solution. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute configuration of the sample can be determined.[16][17][18]
Data Presentation:
| Parameter | Description |
| Experimental Spectrum | VCD spectrum of this compound in a suitable solvent (e.g., CDCl3). |
| Calculated Spectrum | DFT-calculated VCD spectrum for one enantiomer (e.g., (R)-3-Cbz-amino-butylamine). |
| Comparison | The experimental spectrum is compared to the calculated spectrum of the (R)-enantiomer and its mirror image (the (S)-enantiomer). |
Experimental Protocol:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent that is transparent in the IR region of interest.
-
VCD Measurement: The VCD and IR spectra of the sample are recorded on a VCD spectrometer.
-
Computational Modeling: The VCD spectrum of one enantiomer of the molecule is calculated using Density Functional Theory (DFT). This requires a conformational search to identify the most stable conformers in solution.
-
Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectrum. A good match between the experimental spectrum and the calculated spectrum for a particular enantiomer confirms the absolute configuration.[17][18]
Comparison with Alternatives:
-
Pros: Non-destructive and does not require crystallization or chemical derivatization.[16] It provides information about the solution-state conformation.[17]
-
Cons: Requires specialized equipment and expertise in computational chemistry for accurate spectral prediction.
Summary and Recommendations
The choice of method for confirming the absolute configuration of this compound depends on several factors, including the physical state of the sample, available instrumentation, and the need for a definitive result.
-
X-ray crystallography is the gold standard and should be pursued if a suitable single crystal can be obtained.
-
NMR spectroscopy with chiral derivatizing agents is a robust and accessible alternative when crystallization is not feasible.
-
Vibrational circular dichroism offers a powerful, non-destructive approach for samples in solution, particularly when information about the solution-state conformation is also desired.[19]
For a comprehensive and unambiguous confirmation, employing two different techniques is often recommended. For instance, an initial assignment by NMR can be confirmed by VCD or, ideally, by X-ray crystallography.
References
- 1. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 14. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. americanlaboratory.com [americanlaboratory.com]
- 19. youtube.com [youtube.com]
A Comparative Analysis of Protecting Groups for 3-Aminobutylamine: A Guide for Researchers
In the realm of synthetic organic chemistry, particularly in drug development and the synthesis of complex molecules, the selective protection of functional groups is a cornerstone of strategic molecular design. For bifunctional compounds like 3-aminobutylamine, which possesses two primary amine groups with different steric and electronic environments, the ability to selectively protect one amine over the other is crucial for achieving desired chemical transformations. This guide provides a comparative analysis of two of the most commonly employed amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), for the selective protection of 3-aminobutylamine. The objective is to furnish researchers, scientists, and drug development professionals with a data-driven resource to aid in the selection of the most appropriate protecting group strategy for their specific synthetic needs.
Comparative Performance of Boc and Cbz Protecting Groups
The selection of a suitable protecting group hinges on several factors, including the ease and selectivity of its introduction, its stability under various reaction conditions, and the efficiency and mildness of its removal. The following tables summarize the key performance metrics for the selective mono-protection and subsequent deprotection of 3-aminobutylamine with Boc and Cbz groups, based on established experimental protocols.
Table 1: Comparative Data for Selective Mono-Protection of 3-Aminobutylamine
| Parameter | tert-Butyloxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |
| Reaction Conditions | 1. Me₃SiCl (1 eq.), Anhydrous MeOH, 0 °C to RT2. H₂O, Boc₂O (1 eq.), RT, 1h | NaHCO₃ (aq.), Dioxane, 0 °C, 2-4h |
| Typical Yield | ~60-70% (for similar diamines)[1] | ~50-60% (estimated for selective protection) |
| Selectivity | High for the less hindered primary amine | Moderate to high, temperature control is crucial |
| Work-up | Basic work-up (pH >12), extraction | Aqueous work-up, extraction |
| Reagent Stability | Good, moisture sensitive | Moisture sensitive, corrosive |
Table 2: Comparative Data for Deprotection of Mono-Protected 3-Aminobutylamine
| Parameter | N-Boc-3-aminobutylamine | N-Cbz-3-aminobutylamine |
| Deprotection Method | Acidic Hydrolysis | Catalytic Hydrogenolysis |
| Reagents | Trifluoroacetic acid (TFA) in CH₂Cl₂ (1:1) or 4M HCl in Dioxane | H₂ (1 atm), 10% Pd/C, MeOH |
| Reaction Conditions | RT, 1-2h | RT, 2-6h |
| Typical Yield | >95%[2][3] | >95%[4][5] |
| Byproducts | Isobutylene, CO₂ | Toluene, CO₂ |
| Orthogonality | Stable to basic conditions and hydrogenolysis | Stable to acidic and basic conditions |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for similar substrates and are expected to be highly applicable to 3-aminobutylamine.[1]
Protocol 1: Selective Mono-Boc Protection of 3-Aminobutylamine
This protocol is adapted from a general method for the selective mono-Boc protection of diamines.[1]
Materials:
-
3-Aminobutylamine
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (2N)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-aminobutylamine (1 eq.) in anhydrous methanol at 0 °C in an inert atmosphere.
-
Slowly add chlorotrimethylsilane (1 eq.) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add water (1 mL), followed by a solution of di-tert-butyl dicarbonate (1 eq.) in methanol.
-
Stir the mixture at room temperature for 1 hour.
-
Dilute the reaction with water and wash with diethyl ether to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-protected 3-aminobutylamine.
Protocol 2: Selective Mono-Cbz Protection of 3-Aminobutylamine
This protocol is a standard procedure for the Cbz protection of amines.[6] Achieving high selectivity for mono-protection may require careful control of stoichiometry and reaction temperature.
Materials:
-
3-Aminobutylamine
-
Dioxane
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Benzyl Chloroformate (Cbz-Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve 3-aminobutylamine (1 eq.) in a mixture of dioxane and saturated aqueous sodium bicarbonate solution at 0 °C.
-
Slowly add benzyl chloroformate (0.95 eq. for optimal mono-protection) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the mono-Cbz-protected 3-aminobutylamine.
Protocol 3: Deprotection of N-Boc-3-aminobutylamine
This is a standard procedure for the acidic removal of a Boc group.[2][7]
Materials:
-
N-Boc-3-aminobutylamine
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic Acid (TFA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc-3-aminobutylamine in dichloromethane.
-
Add an equal volume of trifluoroacetic acid and stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 4: Deprotection of N-Cbz-3-aminobutylamine
This protocol describes the standard hydrogenolysis procedure for Cbz deprotection.[4][5]
Materials:
-
N-Cbz-3-aminobutylamine
-
Methanol (MeOH)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen (H₂) gas
Procedure:
-
Dissolve the N-Cbz-3-aminobutylamine in methanol.
-
Add 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Stir the suspension under a hydrogen atmosphere (1 atm, balloon) at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Visualization of Key Concepts
To further clarify the workflows and chemical principles discussed, the following diagrams have been generated.
Caption: A decision-making workflow for selecting between Boc and Cbz protecting groups.
Caption: General chemical transformation for the protection and deprotection of a primary amine.
References
- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 2. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. total-synthesis.com [total-synthesis.com]
Safety Operating Guide
Proper Disposal of 3-Cbz-amino-butylamine HCl: A Comprehensive Guide
For Immediate Reference: Unused or waste 3-Cbz-amino-butylamine HCl should be collected in a designated, labeled, and sealed container for disposal by an approved hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals.
Safety and Handling Precautions
This compound is classified as a skin and eye irritant and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Small Spills (less than 1 gram):
-
Restrict Access: Cordon off the affected area to prevent unauthorized entry.
-
Don PPE: Ensure all necessary PPE is worn before beginning cleanup.
-
Containment: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or dry earth. Avoid raising dust.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., water, if appropriate for the surface), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Large Spills (1 gram or more):
-
Evacuate: Immediately evacuate the area.
-
Ventilate: If it is safe to do so, increase ventilation in the area (e.g., by opening a fume hood sash).
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and your supervisor immediately.
-
Secure the Area: Prevent entry to the spill area.
-
Professional Cleanup: Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency response personnel.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through an approved waste disposal plant, which will typically involve incineration.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All solid waste of this compound, including unused product and contaminated materials (e.g., weigh boats, contaminated gloves), must be collected in a dedicated, properly labeled hazardous waste container.
-
Container Specifications: The container should be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
Step 2: Storage of Chemical Waste
-
Storage Location: Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Incompatible Materials: Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent accidental reactions.
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to mitigate any potential leaks.
Step 3: Arranging for Disposal
-
Contact EHS: Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Documentation: Complete any required waste disposal forms accurately and completely.
Step 4: Professional Disposal
-
Incineration: The approved waste disposal facility will typically use high-temperature incineration to destroy the chemical. This process breaks down the organic molecule into less harmful components, such as carbon dioxide, water, and nitrogen oxides.[1] The hydrochloric acid component will also be neutralized during the process.
It is important to note that neutralization of amine hydrochlorides in the laboratory to render them non-hazardous for drain disposal is generally not recommended without a specific, validated protocol and approval from your institution's EHS department. Improper neutralization can lead to the release of harmful vapors or other hazardous reactions.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Cbz-amino-butylamine HCl
Researchers and scientists working with 3-Cbz-amino-butylamine HCl must prioritize safety and adhere to strict handling protocols. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound. This compound is classified as a skin and eye irritant, and may cause respiratory system damage. Therefore, a comprehensive PPE strategy is mandatory.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the substance. |
| Eyes & Face | Safety goggles and face shield | Chemical splash goggles are required at all times. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing. |
| Body | Laboratory coat | A full-length laboratory coat, preferably made of a chemical-resistant material, must be worn and fully buttoned. |
| Respiratory | NIOSH-approved respirator | Use a respirator with an appropriate cartridge for organic vapors and acid gases, particularly when handling the powder outside of a certified chemical fume hood or in case of a spill. |
| Feet | Closed-toe shoes | Sturdy, closed-toe shoes that cover the entire foot are required to protect against spills. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. The following step-by-step guide outlines the operational workflow.
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves and safety goggles) during unpacking.
-
Unpack the chemical inside a certified chemical fume hood.
-
Verify that the container is properly labeled and sealed.
-
Record the date of receipt on the container.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent moisture absorption and contamination.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
-
The storage area should be clearly marked with the appropriate hazard signs.
3. Preparation and Handling for Experiments:
-
All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.
-
Before starting any work, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Use dedicated spatulas and glassware for handling the compound.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Avoid inhalation of dust or vapors.
4. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite). For larger spills, evacuate the area and contact the institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, paper towels) should be collected in a dedicated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
2. Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
The label should also include the primary hazards (e.g., "Skin Irritant," "Eye Irritant," "Respiratory Toxin").
3. Disposal Procedure:
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for the collection of the hazardous waste by the institution's environmental health and safety department or a licensed chemical waste disposal company.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
